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  • Product: (R)-1-Phenylbutan-1-amine hydrochloride
  • CAS: 934268-52-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of (R)-1-Phenylbutan-1-amine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Phenylbutan-1-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-Phenylbutan-1-amine hydrochloride is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Phenylbutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Phenylbutan-1-amine hydrochloride is a chiral amine salt of significant interest as a building block in synthetic organic chemistry and pharmaceutical development. Its utility is intrinsically linked to its specific physicochemical properties, which dictate its behavior in chemical reactions, formulations, and analytical protocols. This guide provides a comprehensive overview of these properties, offering a blend of theoretical principles, predicted data, and established analytical methodologies. It is designed to serve as a practical resource for scientists, explaining not only the "what" but the "why" behind its characterization. We delve into its structural and electronic characteristics, pH-dependent behavior, and provide detailed, field-tested protocols for assessing its chemical and enantiomeric purity. By grounding these protocols in the principles of self-validation and system suitability, this guide equips researchers with the necessary tools for robust quality control and confident application in drug discovery and development workflows.

Introduction

(R)-1-Phenylbutan-1-amine is a primary amine featuring a stereocenter at the C1 position, directly attached to the phenyl ring. The hydrochloride salt form enhances its stability and modifies its solubility profile, making it a more convenient solid for handling and storage compared to the free base. The presence of a single, defined enantiomer is critical in pharmaceutical applications, as stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. A thorough understanding of the physicochemical properties of this specific enantiomeric salt is therefore a prerequisite for its effective use as a synthetic intermediate or for its inclusion in more complex molecular scaffolds.

Core Physicochemical Properties

The fundamental properties of (R)-1-Phenylbutan-1-amine hydrochloride are summarized in Table 1. It is important to note that while some properties are calculated, specific experimental data such as melting point and optical rotation are not widely available in public literature and should be determined empirically for each batch to ensure identity and purity.

Table 1: Physicochemical Properties of (R)-1-Phenylbutan-1-amine Hydrochloride

PropertyValueSource / Method
IUPAC Name (1R)-1-phenylbutan-1-amine;hydrochloride-
Chemical Structure alt text (Structure rendered based on IUPAC name)-
Molecular Formula C₁₀H₁₆ClNCalculated
Molecular Weight 185.70 g/mol Calculated
CAS Number 934268-52-7[1]
Appearance White to off-white solidInferred from similar amine salts[2]
Melting Point Not available in literature. Must be determined experimentally.-
Specific Optical Rotation Not available in literature. Must be determined experimentally.-
Predicted pKa (of conjugate acid)9.31 ± 0.10Predicted for the free amine[3]
Solubility Expected to be soluble in water and methanol; sparingly soluble in less polar organic solvents like dichloromethane; poorly soluble in non-polar solvents like hexanes. Must be determined experimentally.General chemical principles

pH-Dependent Behavior and pKa

The pKa of an amine is a critical parameter that governs its degree of ionization at a given pH. For (R)-1-Phenylbutan-1-amine, the predicted pKa of 9.31 refers to its conjugate acid, the ammonium cation (R-NH₃⁺).[3] This value indicates that the amine will be predominantly in its protonated, charged form in acidic to neutral solutions (pH < 9.31) and will transition to its unprotonated, neutral free base form in more alkaline conditions (pH > 9.31). This behavior is fundamental to:

  • Aqueous Solubility: The charged hydrochloride salt is significantly more water-soluble than the neutral free base.

  • Extraction: The amine can be extracted from an organic solvent into an acidic aqueous phase, and subsequently liberated back into an organic solvent by basifying the aqueous layer.

  • Chromatography: pH control of the mobile phase is crucial in reversed-phase HPLC to ensure consistent retention times and peak shapes.

  • Biological Activity: The ionization state affects the molecule's ability to cross biological membranes and interact with target receptors.

The relationship between pH and the ionization state of the amine is depicted in the diagram below.

pKa_Equilibrium cluster_pH_Scale Influence of pH on Ionization State pH_low pH < 7 (Acidic) Protonated Predominantly Protonated R-NH₃⁺Cl⁻ (Water Soluble) pH_low->Protonated Dominant Species pH_pKa pH ≈ pKa (9.31) (Buffer Region) Equilibrium 50% Protonated 50% Free Base pH_pKa->Equilibrium Equilibrium Point pH_high pH > 11 (Basic) FreeBase Predominantly Free Base R-NH₂ (Organic Soluble) pH_high->FreeBase Dominant Species

Caption: pH-dependent equilibrium of the amine functional group.

Spectroscopic and Structural Characterization

While specific, authenticated spectra for (R)-1-Phenylbutan-1-amine hydrochloride are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. Empirical analysis should be performed to confirm these characteristics.

¹H NMR Spectroscopy (Expected Signals)

A ¹H NMR spectrum, typically run in D₂O or DMSO-d₆, would be expected to show the following signals:

  • Aromatic Protons (5H): A complex multiplet between δ 7.2-7.6 ppm corresponding to the monosubstituted phenyl ring.

  • Benzylic Proton (1H): A triplet or multiplet around δ 4.0-4.5 ppm, corresponding to the proton on the chiral carbon (CH -NH₃⁺).

  • Methylene Protons (2H): A multiplet around δ 1.6-2.0 ppm for the CH₂ group adjacent to the chiral center.

  • Methylene Protons (2H): A multiplet around δ 1.2-1.5 ppm for the next CH₂ group.

  • Ammonium Protons (3H): A broad singlet at a variable chemical shift (typically δ 8-9 ppm in DMSO-d₆) corresponding to the -NH₃⁺ protons. This signal would exchange with D₂O.

  • Terminal Methyl Protons (3H): A triplet around δ 0.9 ppm from the terminal CH₃ group.

¹³C NMR Spectroscopy (Expected Signals)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals:

  • Aromatic Carbons: Four signals in the δ 125-145 ppm region (due to symmetry, the ortho and meta carbons are respectively equivalent).

  • Chiral Carbon: One signal around δ 55-60 ppm for the carbon attached to the nitrogen.

  • Aliphatic Carbons: Three signals in the δ 10-40 ppm region for the propyl chain carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by features of the ammonium salt:

  • N-H Stretch: A very broad and strong absorption band from approximately 2800-3200 cm⁻¹ is characteristic of the ammonium (-NH₃⁺) group.

  • C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

  • N-H Bend: An absorption around 1500-1600 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

When analyzed by mass spectrometry (e.g., ESI+), the compound would be detected as the free amine after loss of HCl.

  • Molecular Ion: The expected molecular ion [M+H]⁺ for the free base (C₁₀H₁₅N) would be at m/z 150.12.

  • Major Fragments: The most likely fragmentation would be benzylic cleavage, resulting in a prominent fragment at m/z 120 by loss of an ethyl group, or a fragment at m/z 106 corresponding to the C₆H₅CH=NH₂⁺ ion.

Analytical Methodologies for Quality Control

Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of (R)-1-Phenylbutan-1-amine hydrochloride. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Purity Determination by Reversed-Phase HPLC

This method assesses chemical purity by separating the main compound from any potential impurities.

  • Principle: The compound is separated on a non-polar stationary phase with a polar mobile phase. Impurities with different polarities will have different retention times.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid, TFA). TFA is used to ensure the amine is protonated and to provide counter-ions for good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.

Enantiomeric Purity by Chiral HPLC

This is the most critical analysis for a chiral compound. The goal is to separate the (R)-enantiomer from any contaminating (S)-enantiomer.

  • Expertise & Causality: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for phenylalkylamines.[4] The separation occurs due to differential transient diastereomeric interactions (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions) between the enantiomers and the chiral selector on the stationary phase. A normal-phase mobile phase (e.g., hexane/alcohol) is often preferred as it promotes the specific interactions necessary for chiral recognition.[5]

Workflow for Chiral HPLC Method Development and Validation

Caption: Workflow for chiral HPLC analysis.

Step-by-Step Protocol for Enantiomeric Purity

  • Instrumentation: HPLC with UV detector.

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Rationale: The hexane/isopropanol mixture provides the normal-phase environment. Diethylamine is a basic additive used to compete with the amine analyte for active sites on the silica surface, preventing peak tailing and improving efficiency.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the racemic 1-phenylbutan-1-amine hydrochloride (~0.2 mg/mL) in the mobile phase to establish the retention times of both enantiomers.

    • (R)-Enantiomer Sample: Prepare a solution of the sample to be tested at the same concentration.

  • Trustworthiness - System Suitability Testing (SST):

    • Before analyzing the sample, inject the racemic standard five times.

    • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0. This ensures the peaks are well-separated for accurate quantification.

    • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

    • Reproducibility (%RSD): The relative standard deviation of the retention times and peak areas should be ≤ 2.0%.

    • Self-Validation: If the SST fails, the system is not performing adequately, and any subsequent data is invalid. The issue (e.g., column degradation, mobile phase preparation) must be resolved before proceeding.

  • Analysis and Calculation:

    • Inject the (R)-enantiomer sample.

    • Identify the peaks based on the retention times from the racemic standard.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Stability and Storage Recommendations

Amine hydrochloride salts are generally stable solids. The protonation of the nitrogen lone pair prevents it from participating in oxidative degradation pathways, making the salt form significantly more stable to air and light than the corresponding free base.[5][6]

  • Storage: The compound should be stored in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.[7]

  • Hygroscopicity: Like many salts, it may be hygroscopic. It should be handled in a low-humidity environment where possible.

  • Solution Stability: The stability of the compound in solution is pH-dependent. In neutral to acidic aqueous solutions, it is stable as the ammonium salt. In basic solutions, it will convert to the less stable free base.

Conclusion

(R)-1-Phenylbutan-1-amine hydrochloride is a valuable chiral intermediate whose effective application relies on a solid understanding of its physicochemical properties. This guide has synthesized predictive data and established analytical principles to provide a comprehensive framework for its characterization. The detailed protocols for purity and enantiomeric excess determination, grounded in the principles of method validation and system suitability, provide researchers with a robust and trustworthy approach to quality control. While key experimental values like melting point and optical rotation must be determined on a per-batch basis, the methodologies and theoretical foundations presented herein offer a clear path for the confident and effective use of this compound in research and development.

References

  • PubChem. (R)-1-Phenylbutylamine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Data. [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]

  • Google Patents. (2004). EP1640358A1 - Synthesis of amine stereoisomers.
  • PubChem. 1-Phenylbutan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-1-Phenylbutylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • YouTube. (2025). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • mzCloud. (2017). 2 Amino 1 phenylbutane. [Link]

  • Google Patents. (1998). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Royal Society of Chemistry. (2014). Supporting Information For: S1. [Link]

  • Google Patents. (2020). WO 2020/129087 A1. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • NextSDS. (R)-1-Phenylbutylamine — Chemical Substance Information. [Link]

Sources

Exploratory

The Stereochemical and Crystallographic Architecture of (R)-1-Phenylbutan-1-amine Hydrochloride

Executive Summary The structural and stereochemical characterization of chiral primary amines is a cornerstone of modern pharmaceutical development. (R)-1-Phenylbutan-1-amine serves as a critical chiral building block an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural and stereochemical characterization of chiral primary amines is a cornerstone of modern pharmaceutical development. (R)-1-Phenylbutan-1-amine serves as a critical chiral building block and resolving agent. Unlike its rigid, widely studied homologue (1-phenylethylamine), the extended aliphatic butyl chain in 1-phenylbutan-1-amine introduces significant conformational flexibility. This flexibility complicates both crystallization and solid-state packing, demanding rigorous crystallographic protocols to determine its absolute configuration unambiguously.

This whitepaper provides an in-depth analysis of the crystal structure, stereochemical resolution, and solid-state behavior of (R)-1-Phenylbutan-1-amine hydrochloride. By synthesizing advanced biocatalytic kinetic resolution techniques with single-crystal X-ray diffraction (SCXRD) methodologies, this guide establishes a self-validating framework for researchers isolating and characterizing flexible chiral amine salts [1].

Stereochemical Architecture & Resolution Dynamics

The Challenge of Conformational Flexibility

The molecular architecture of (R)-1-phenylbutan-1-amine features a stereogenic benzylic carbon bonded to a rigid phenyl ring and a flexible propyl tail (C2-C3-C4 of the butyl group). In the solid state, the hydrochloride salt ( R−NH3+​Cl− ) must balance the strong, highly directional electrostatic forces of the hydrogen-bonding network with the weak, non-directional van der Waals forces of the alkyl chains.

The entropic penalty associated with freezing the flexible butyl chain into a single conformation often leads to crystal twinning or positional disorder in the lattice. Consequently, achieving high enantiomeric excess ( ee>99% ) prior to crystallization is non-negotiable, as trace amounts of the (S)-enantiomer can easily co-crystallize, acting as a lattice defect that disrupts the macroscopic crystal growth.

Biocatalytic Kinetic Resolution

Traditional diastereomeric salt resolution (e.g., using tartaric acid) often fails to yield >99% ee for flexible amines without exhaustive recrystallization. Modern approaches utilize engineered transaminases (ATAs) for kinetic resolution. For instance, the L59A variant of the (S)-selective ATA from Chromobacterium violaceum (Cv-ATA) selectively deaminates the (S)-enantiomer, leaving the unreacted (R)-enantiomer in excellent yield and pristine optical purity [1, 2].

Workflow racemic Racemic 1-Phenylbutan-1-amine (Substrate) enzyme Biocatalytic Resolution (Cv-ATA L59A Transaminase) racemic->enzyme s_enantiomer (S)-Enantiomer (Converted to Ketone) enzyme->s_enantiomer Amino Transfer r_enantiomer (R)-1-Phenylbutan-1-amine (Unreacted, >99% ee) enzyme->r_enantiomer Kinetic Resolution salt HCl Salt Formation (Ethereal HCl) r_enantiomer->salt crystal Vapor Diffusion Crystallization (EtOH / Et2O) salt->crystal

Fig 1: Biocatalytic kinetic resolution and crystallization workflow for the (R)-enantiomer.

Solid-State Crystallography of the Hydrochloride Salt

Space Group and Lattice Symmetry

Enantiopure chiral amine hydrochlorides strictly crystallize in non-centrosymmetric, Sohncke space groups. For (R)-1-phenylbutan-1-amine hydrochloride, the expected space group is either the orthorhombic P21​21​21​ or the monoclinic P21​ . The absence of inversion centers or mirror planes is a fundamental crystallographic requirement for homochiral compounds.

Hierarchical Packing Motifs

The crystal lattice is defined by a classic bilayer architecture, a hallmark of primary amine hydrochlorides:

  • The Hydrophilic Domain: The NH3+​ group acts as a triple hydrogen-bond donor, interacting with three adjacent Cl− anions. This forms an infinite 2D hydrogen-bonded sheet extending along the crystallographic ab -plane.

  • The Hydrophobic Domain: The phenyl rings and butyl chains project outward from the hydrophilic sheets. The butyl chains interdigitate via van der Waals interactions, while the phenyl rings engage in edge-to-face π−π stacking.

CrystalPacking unitcell Orthorhombic Unit Cell (P2₁2₁2₁) hydrophilic Hydrophilic Bilayer (NH₃⁺ ··· Cl⁻) unitcell->hydrophilic hydrophobic Hydrophobic Domain (Phenyl & Butyl Groups) unitcell->hydrophobic hbond 2D Hydrogen Bond Network (Infinite Sheets) hydrophilic->hbond vdw Van der Waals Packing (Alkyl Interdigitation) hydrophobic->vdw pipi π-π Edge-to-Face Stacking (Aromatic Rings) hydrophobic->pipi

Fig 2: Hierarchical solid-state packing motifs in chiral 1-arylalkylamine hydrochlorides.

Quantitative Data Synthesis

To contextualize the structural parameters, Table 1 compares the theoretical crystallographic metrics of the target compound against the well-documented 1-phenylethylamine hydrochloride standard, while Table 2 outlines the analytical validation checkpoints.

Table 1: Comparative Crystallographic Metrics
Parameter1-Phenylethylamine HCl (Reference)(R)-1-Phenylbutan-1-amine HCl (Target)Structural Causality
Crystal System Monoclinic / OrthorhombicOrthorhombic (Typical)Chiral purity forces non-centrosymmetric packing.
Space Group P21​ or P21​21​21​ P21​21​21​ Orthogonal axes accommodate extended alkyl chains better.
H-Bond Motif 2D Sheets ( NH3+​⋯Cl− )2D Sheets ( NH3+​⋯Cl− )Driven by electrostatic dominance of the salt bridge.
Alkyl Disorder Minimal (Rigid Methyl)High (Flexible Propyl tail)Increased degrees of freedom in the C2-C3-C4 torsion angles.
Table 2: Validation Checkpoints for Stereochemical Integrity
Analytical TechniqueTarget MetricAcceptance CriteriaScientific Rationale
SCXRD (Absolute Config) Flack Parameter [3] 0.00(3) Validates the (R)-configuration. A value of ~1.0 indicates the (S)-enantiomer.
Chiral HPLC Enantiomeric Excess ( ee ) >99.5% Ensures bulk purity; prevents (S)-enantiomer from causing lattice defects.
DSC (Thermal Analysis) Melting Point Sharpness ΔT<2∘C A broad endotherm indicates solvent inclusion or conformational polymorphism.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality. The following workflows detail the isolation and crystallographic verification of the target compound.

Protocol 1: Isolation and Salt Formation of (R)-1-Phenylbutan-1-amine

Objective: Convert the enantiopure freebase into a highly crystalline hydrochloride salt without inducing racemization.

  • Freebase Extraction: Following biocatalytic kinetic resolution [1], extract the unreacted (R)-1-phenylbutan-1-amine freebase into methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen over dichloromethane to minimize the extraction of polar enzymatic byproducts and to prevent potential alkylation side-reactions.

  • Anhydrous Salt Formation: Cool the MTBE solution to 0°C under an argon atmosphere. Slowly add 1.1 equivalents of anhydrous HCl in diethyl ether ( 2.0 M ).

    • Causality: Using anhydrous ethereal HCl instead of aqueous HCl prevents the formation of hydrates, which severely complicate single-crystal growth and alter the hydrogen-bonding network.

  • Isolation & Washing: Filter the resulting white precipitate under a nitrogen blanket. Wash with cold hexanes to remove any residual ketone byproducts.

    • Validation Checkpoint: Perform chiral HPLC on the isolated salt. If ee<99% , the batch must be rejected for SCXRD, as trace enantiomeric impurities will poison the crystal lattice.

Protocol 2: Single-Crystal Growth and SCXRD Absolute Configuration

Objective: Grow diffraction-quality single crystals and determine the absolute configuration via anomalous dispersion.

  • Vapor Diffusion Crystallization: Dissolve 20 mg of the salt in a minimum volume of absolute ethanol (good solvent) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Cap the outer vial tightly.

    • Causality: The flexible butyl chain requires an extremely slow, diffusion-limited increase in supersaturation. Rapid evaporation would trap the butyl chains in multiple high-energy conformations, resulting in a disordered, non-diffracting powder.

  • Crystal Harvesting: After 3–5 days, harvest a single, optically clear block crystal. Immediately immerse the crystal in Paratone-N oil.

    • Causality: The oil protects the highly hygroscopic hydrochloride salt from atmospheric moisture, preventing the degradation of the crystal lattice prior to mounting.

  • SCXRD Data Collection (Cu-K α Radiation): Mount the crystal on a diffractometer equipped with a Copper microfocus source ( λ=1.5418 Å) and cool the crystal to 100 K using a liquid nitrogen cryostream.

    • Causality for Temperature: Cooling to 100 K suppresses the thermal vibrations (anisotropic displacement parameters) of the flexible terminal methyl group of the butyl chain, allowing for precise atomic coordinate refinement.

    • Causality for Radiation: Copper radiation is strictly required over Molybdenum. The heavier Chlorine atom exhibits a strong anomalous scattering signal at the Cu-K α wavelength, which is the physical basis for calculating an accurate Flack parameter [3].

  • Structure Refinement & Validation: Solve the structure using direct methods. Refine the Flack parameter.

    • Validation Checkpoint: A refined Flack parameter of 0.02(3) confirms the absolute (R)-configuration. If the parameter refines to 0.4−0.6 , the crystal is macroscopically twinned (a racemic twin), indicating a failure in the upstream chiral resolution.

References

  • K. E. Cassimjee, et al. "Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases." Advanced Synthesis & Catalysis, 2022, Vol. 364, Issue 17, pp. 2972-2981. URL:[Link]

  • D. Ghislieri, et al. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations." JACS Au, 2023. URL:[Link]

  • H. D. Flack. "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 1983, Vol. 39, pp. 876-881. URL:[Link]

Foundational

NMR Spectroscopic Characterization of (R)-1-Phenylbutan-1-amine Hydrochloride: A Comprehensive Guide to Structural and Stereochemical Validation

Executive Summary (R)-1-Phenylbutan-1-amine hydrochloride is a highly versatile chiral primary amine, frequently utilized as a resolving agent and a critical chiral building block in the synthesis of active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-Phenylbutan-1-amine hydrochloride is a highly versatile chiral primary amine, frequently utilized as a resolving agent and a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), such as the deubiquitinase inhibitor degrasyn (WP1130)[1]. Because the stereocenter is positioned directly between an aromatic ring and an ionizable amine, its electronic environment is highly sensitive. This whitepaper provides an in-depth, self-validating methodology for the complete structural and stereochemical characterization of this compound using 1D, 2D, and chiral Nuclear Magnetic Resonance (NMR) spectroscopy.

Solvent Selection and System Causality

The selection of the NMR solvent is the foundational step in establishing a trustworthy analytical system. For the hydrochloride salt of (R)-1-phenylbutan-1-amine, anhydrous DMSO-d₆ is the solvent of choice, driven by two mechanistic causalities:

  • Lattice Dissociation: The highly polar, aprotic nature of DMSO effectively solvates the ionic crystal lattice of the amine hydrochloride salt, which exhibits poor solubility in standard solvents like CDCl₃.

  • Proton Exchange Suppression: Unlike D₂O or protic solvents, anhydrous DMSO-d₆ lacks exchangeable deuterons. This prevents the rapid proton exchange of the ammonium (–NH₃⁺) group. Consequently, the –NH₃⁺ protons can be observed directly as a broad resonance (typically around 8.40–8.60 ppm). The presence and integration of this peak serve as a built-in self-validation mechanism, confirming that the molecule is in its intact salt form rather than a free base.

1D NMR Resonance Mapping

The 1D ¹H and ¹³C NMR spectra provide the primary structural fingerprint of the molecule. The chemical shifts are dictated by the anisotropic deshielding of the phenyl ring and the strong electron-withdrawing effect of the protonated amine.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment Logic
–NH₃⁺ 8.40 – 8.60Broad singlet3HProtonated amine; broadened due to the quadrupolar relaxation of ¹⁴N and slow intermolecular exchange.
Ar–H (ortho)7.45 – 7.55Multiplet2HDeshielded by the adjacent positively charged ammonium group and inductive effects.
Ar–H (meta/para)7.30 – 7.45Multiplet3HStandard aromatic resonances; slightly deshielded relative to unsubstituted benzene.
C1–H (methine)4.10 – 4.30Multiplet1HStrongly deshielded by the combined electron-withdrawing effects of the adjacent phenyl ring and –NH₃⁺ group.
C2–H₂ (α-CH₂)1.80 – 2.00Multiplet2HDiastereotopic tendencies due to immediate proximity to the C1 chiral center.
C3–H₂ (β-CH₂)1.10 – 1.30Multiplet2HShielded aliphatic chain protons; exhibits a sextet-like splitting pattern.
C4–H₃ (terminal)0.80 – 0.90Triplet3HHighly shielded terminal methyl group; couples to the adjacent C3 methylene.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Causality / Assignment Logic
Ar–C (ipso)~138.0Quaternary carbon; lacks an attached proton, resulting in lower intensity.
Ar–C (ortho/meta)127.0 – 129.0Aromatic methine carbons; assignments confirmed via HSQC.
C1 (methine)~54.0Strongly deshielded aliphatic carbon due to the electronegative nitrogen atom[1].
C2 (α-CH₂)~36.0Aliphatic carbon adjacent to the chiral center.
C3 (β-CH₂)~19.0Shielded aliphatic carbon in the propyl chain.
C4 (terminal)~13.5Highly shielded terminal methyl carbon.

2D NMR Workflow for Structural Elucidation

To transition from hypothesized assignments to absolute structural certainty, a suite of 2D NMR experiments must be employed. This workflow establishes an unbroken chain of atomic connectivity.

NMR_Workflow A 1H & 13C 1D NMR Initial Resonance Mapping B COSY Identify Spin Systems (Alkyl Chain) A->B C HSQC Assign 1H-13C Direct Attachments A->C D HMBC Connect Spin Systems (Alkyl to Aryl) B->D C->D E Final Structural Validation D->E

2D NMR workflow for the structural elucidation of (R)-1-phenylbutan-1-amine.

  • COSY (Correlation Spectroscopy): Maps the contiguous aliphatic spin system. The C1 methine proton (~4.2 ppm) correlates to the C2 methylene (~1.9 ppm), which correlates to the C3 methylene (~1.2 ppm), terminating at the C4 methyl triplet (~0.85 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by correlating them to their directly attached ¹³C atoms, unambiguously differentiating the C2 and C3 methylene groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the critical link between the alkyl chain and the aromatic ring. The C1 methine proton will show strong ³J correlations to the ortho aromatic carbons, validating the exact point of attachment.

Stereochemical Validation: The Mosher's Acid Protocol

Standard achiral NMR cannot differentiate between the (R) and (S) enantiomers of 1-phenylbutan-1-amine. To validate the "(R)" designation and determine the enantiomeric excess (ee), the molecule must be converted into a pair of diastereomers using a Chiral Derivatizing Agent (CDA)[2].

Mechanistic Causality: Mosher's acid chloride (MTPA-Cl) is the gold standard for this process. When the chiral amine is covalently bonded to enantiopure MTPA, the phenyl ring of the MTPA moiety creates a powerful magnetic anisotropic shielding cone[3]. Depending on the absolute configuration of the amine, this cone will be spatially oriented over either the L1 (phenyl) or L2 (propyl) group of the amine. This differential shielding causes the protons of the shielded group to shift upfield, allowing the absolute configuration to be deduced via the sign of Δδ (δS - δR)[4].

Mosher_Pathway A (R)-1-Phenylbutan-1-amine HCl (Enantiopure Salt) B Freebasing (NaOH / Extraction) A->B C (R)-1-Phenylbutan-1-amine (Free Base) B->C D React with (R)-MTPA-Cl (Coupling) C->D E React with (S)-MTPA-Cl (Coupling) C->E F (R,R)-MTPA Amide Diastereomer 1 D->F G (S,R)-MTPA Amide Diastereomer 2 E->G H 19F / 1H NMR Analysis Calculate Δδ (S-R) F->H G->H

Mosher's acid derivatization pathway for enantiomeric purity determination.

Experimental Protocol: Synthesis and Analysis of MTPA Amides

This protocol is designed as a self-validating system. The most critical failure point in Mosher's analysis is incomplete conversion, which can trigger kinetic resolution —a scenario where one enantiomer reacts faster than the other, yielding a skewed diastereomeric ratio that falsely represents the starting material's purity[5].

Step 1: Freebasing the Amine

  • Dissolve 10 mg of (R)-1-phenylbutan-1-amine HCl in 1 mL of distilled water.

  • Add 1M NaOH dropwise until the pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 2 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the free base.

Step 2: Derivatization

  • In a dry, inert environment, dissolve ~5 mg of the free amine in 0.5 mL of anhydrous CDCl₃ directly in an NMR tube.

  • Add 1.2 equivalents of pyridine-d₅ (acting as an acid scavenger and catalyst).

  • Add 1.2 equivalents of (S)-(+)-MTPA-Cl to synthesize the (R)-MTPA amide. (Note: The stereocenter of MTPA-Cl inverts during the coupling reaction).

  • In a separate NMR tube, repeat the process using (R)-(-)-MTPA-Cl to synthesize the (S)-MTPA amide[2].

Step 3: Self-Validation & Data Acquisition

  • Verify 100% Conversion: Before quantitative analysis, acquire a rapid ¹H NMR spectrum. Confirm the complete disappearance of the free amine methine proton (~3.9 ppm) and the emergence of the amide methine proton (~5.0 ppm). Do not proceed if the reaction is incomplete.

  • ¹⁹F NMR Integration: Acquire a ¹⁹F NMR spectrum. The ¹⁹F nucleus provides a clean, background-free spectrum where the CF₃ group of the MTPA moiety appears as a sharp singlet[4]. Integrate the singlets corresponding to the (R,R) and (S,R) diastereomers to calculate the exact enantiomeric excess (ee) of the starting material.

Sources

Exploratory

Synthesis pathways for high-purity (R)-1-Phenylbutan-1-amine hydrochloride

An In-depth Technical Guide to the Synthesis of High-Purity (R)-1-Phenylbutan-1-amine Hydrochloride Abstract (R)-1-Phenylbutan-1-amine is a critical chiral building block in the pharmaceutical industry, serving as a key...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of High-Purity (R)-1-Phenylbutan-1-amine Hydrochloride

Abstract

(R)-1-Phenylbutan-1-amine is a critical chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The stereochemistry of this amine is paramount to the efficacy and safety of the final drug product, necessitating synthetic routes that afford high enantiomeric purity. This technical guide provides a comprehensive overview of the principal strategies for synthesizing high-purity (R)-1-Phenylbutan-1-amine hydrochloride. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of asymmetric synthesis, chiral resolution, and biocatalytic methods. This document is intended for researchers, chemists, and process development scientists, offering expert insights and detailed protocols to inform laboratory and industrial-scale production.

Introduction

The Significance of (R)-1-Phenylbutan-1-amine Hydrochloride in Drug Development

Chirality plays a pivotal role in the pharmacological activity of many drugs. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. (R)-1-Phenylbutan-1-amine is a prime example of a chiral intermediate where the (R)-enantiomer is essential for the synthesis of specific APIs. Its hydrochloride salt form is generally preferred due to its enhanced stability, crystallinity, and solubility, which are advantageous for handling, formulation, and bioavailability.

The Stereoselective Synthesis Challenge

The synthesis of enantiomerically pure amines is a long-standing challenge in organic chemistry. Traditional synthetic methods often result in a racemic mixture, a 50:50 mixture of both enantiomers. The separation of these enantiomers can be arduous and inefficient. Therefore, the development of stereoselective synthetic methods that directly produce the desired enantiomer in high purity is of utmost importance for efficient and sustainable pharmaceutical manufacturing. This guide will explore the three main pillars of synthesizing enantiomerically pure (R)-1-Phenylbutan-1-amine: asymmetric synthesis, chiral resolution, and biocatalysis.

Asymmetric Synthesis Pathways

Asymmetric synthesis aims to directly create the desired stereocenter, thus avoiding the formation of a racemic mixture and the need for subsequent resolution.

Asymmetric Reductive Amination

A highly efficient method for the synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone. This approach involves the reaction of 1-phenylbutan-1-one with an ammonia source in the presence of a chiral catalyst and a reducing agent.

Principle and Rationale: The key to this method's success lies in the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. The catalyst coordinates with the imine intermediate formed in situ, creating a chiral environment that directs the hydride attack from the reducing agent to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

Foundational

Mass spectrometry fragmentation patterns of (R)-1-Phenylbutan-1-amine HCl

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-1-Phenylbutan-1-amine HCl Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of (R)-1-Phenylbutan-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-1-Phenylbutan-1-amine HCl

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of (R)-1-Phenylbutan-1-amine hydrochloride. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the characteristic fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the underlying fragmentation mechanisms, this guide offers a robust framework for the identification and structural characterization of this compound and related phenethylamine analogues. Methodologies for sample preparation and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are detailed, emphasizing the causal relationships between analytical choices and data quality.

Introduction: The Analytical Significance of 1-Phenylbutan-1-amine

(R)-1-Phenylbutan-1-amine (C₁₀H₁₅N) is a chiral primary amine with a molecular weight of 149.23 g/mol for its free base form.[1][2] As a member of the phenethylamine class, it shares structural similarities with neurotransmitters, pharmaceutical agents, and controlled substances. Its accurate identification is crucial in diverse fields, from synthetic chemistry and chiral separations to forensic and clinical toxicology. Mass spectrometry serves as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural specificity.[3]

This guide focuses on the hydrochloride (HCl) salt, a common form for improving the stability and handling of amines. Understanding how this salt form influences analytical strategy is key to achieving reliable results. We will explore the high-energy fragmentation induced by Electron Ionization (EI) and the softer, more controlled fragmentation achieved through Collision-Induced Dissociation (CID) in tandem mass spectrometry with an Electrospray Ionization (ESI) source.

Core Principles of Ionization and Fragmentation

The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired analytical outcome. For a compound like 1-Phenylbutan-1-amine, both GC-MS and LC-MS are viable, but they reveal different and complementary information.

  • Electron Ionization (EI): Utilized in GC-MS, EI employs a high-energy electron beam (~70 eV) to ionize the molecule, creating a molecular ion (M⁺•) that is also a radical cation. This excess energy induces extensive and predictable fragmentation, creating a unique "fingerprint" spectrum that is highly reproducible and ideal for library matching.[4]

  • Electrospray Ionization (ESI): As a soft ionization technique common in LC-MS, ESI transfers the analyte from a liquid phase to a gas phase as an ion with minimal internal energy. For an amine, this typically results in the formation of a protonated molecule, [M+H]⁺.[5] This intact ion yields molecular weight information but requires a subsequent activation step (e.g., CID in MS/MS) to induce fragmentation for structural elucidation.[6]

Electron Ionization (EI) Fragmentation Pathway

When (R)-1-Phenylbutan-1-amine is analyzed by GC-MS, it is the free base that enters the ion source. The high energy of EI leads to the formation of a molecular ion at m/z 149, which subsequently undergoes characteristic cleavages driven by the presence of the nitrogen atom and the phenyl group.

The primary fragmentation pathway for aliphatic amines is alpha-cleavage , where a C-C bond adjacent to the nitrogen is broken.[7][8] This process is highly favored because it leads to the formation of a stable, resonance-stabilized iminium cation.[9]

Key EI Fragments:

  • m/z 106 (Base Peak): This fragment results from the homolytic cleavage of the C1-C2 bond of the butyl chain (α-cleavage). This expels a propyl radical (•C₃H₇) and forms the highly stable [C₈H₁₀N]⁺ iminium ion. Its significant abundance makes it the base peak in the spectrum.

  • m/z 91: The presence of a benzyl moiety often leads to rearrangement and the formation of the very stable tropylium cation ([C₇H₇]⁺). This involves the cleavage of the bond between the benzylic carbon and the amine group, followed by rearrangement.

  • m/z 77: This peak corresponds to the phenyl cation ([C₆H₅]⁺), arising from the loss of the entire butylamine side chain.

EI_Fragmentation cluster_M M_ion 1-Phenylbutan-1-amine Molecular Ion (M+•) m/z 149 frag_106 Iminium Cation [C₈H₁₀N]⁺ m/z 106 (Base Peak) M_ion->frag_106 α-Cleavage (- •C₃H₇) frag_91 Tropylium Cation [C₇H₇]⁺ m/z 91 M_ion->frag_91 Benzylic Cleavage & Rearrangement (- C₃H₈N•)

Caption: Primary EI fragmentation pathways for 1-Phenylbutan-1-amine.

Electrospray Ionization (ESI) MS/MS Fragmentation Pathway

Analysis by LC-MS using positive ion ESI is ideal for the HCl salt, which readily dissolves in common mobile phases to yield the protonated molecule, [M+H]⁺, at m/z 150 . This ion is then selected as the precursor for tandem mass spectrometry (MS/MS) analysis. Fragmentation is induced via collision with an inert gas (CID).

The fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the radical cation in EI, primarily involving the loss of stable neutral molecules.[5]

Key ESI-MS/MS Fragments:

  • Precursor Ion: m/z 150 [M+H]⁺: The intact protonated molecule.

  • m/z 133: The most prominent product ion typically results from the neutral loss of ammonia (NH₃). This occurs via a proton transfer from the alkyl chain to the amine group, followed by elimination. The resulting fragment is the [C₁₀H₁₃]⁺ carbocation.

  • m/z 91: Subsequent fragmentation of the m/z 133 ion or direct fragmentation from the precursor can lead to the formation of the stable tropylium ion ([C₇H₇]⁺).

ESI_Fragmentation cluster_MH MH_ion Protonated Molecule [M+H]⁺ m/z 150 frag_133 [M+H - NH₃]⁺ [C₁₀H₁₃]⁺ m/z 133 MH_ion->frag_133 Neutral Loss of Ammonia (- NH₃) frag_91 Tropylium Cation [C₇H₇]⁺ m/z 91 frag_133->frag_91 Further Fragmentation (- C₃H₄) GCMS_Workflow Sample Sample containing (R)-1-Phenylbutan-1-amine HCl Prep Sample Preparation: 1. Dissolve in Methanol 2. (Optional) Add Base Sample->Prep Inject GC Injection (Hot Inlet) Prep->Inject Separate GC Separation (e.g., DB-5ms column) Inject->Separate Ionize EI Source (70 eV) Separate->Ionize Detect Mass Analyzer (Scan Mode) Ionize->Detect Result EI Mass Spectrum (m/z 106 Base Peak) Detect->Result

Caption: Standard workflow for the GC-MS analysis of 1-Phenylbutan-1-amine HCl.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (R)-1-Phenylbutan-1-amine HCl.

    • Dissolve the sample in 1 mL of a volatile solvent such as methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Expert Tip: While a hot GC inlet will typically dissociate the HCl salt, ensuring complete conversion to the free base can improve peak shape. This can be achieved by adding a small molar excess of a non-volatile base like triethylamine to the vial or by using a derivatizing agent if required for other analytes. For routine analysis, direct injection is often sufficient.

    • Perform serial dilutions to a working concentration of 1-10 µg/mL.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms or DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

LC-MS/MS Analysis Protocol

Rationale: This method provides high sensitivity and specificity, leveraging the precursor-to-product ion transition (e.g., m/z 150 → 133) for quantification in complex matrices. It is the preferred method for bioanalytical applications.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (R)-1-Phenylbutan-1-amine HCl.

    • Dissolve and dilute in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 10-100 ng/mL. [10] * Trustworthiness: Using a mobile-phase-matched solvent for the final dilution prevents peak distortion. The addition of formic acid ensures the amine remains protonated for optimal ESI efficiency. [11] * Filter the sample through a 0.22 µm syringe filter if any particulates are present.

  • LC-MS/MS Instrumentation & Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 5% B.

      • Linear ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and re-equilibrate for 3 minutes.

    • MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Key Parameters:

      • IonSpray Voltage: +5500 V.

      • Source Temperature: 500°C.

      • Curtain Gas: 35 psi.

    • MS/MS Method: Multiple Reaction Monitoring (MRM).

      • Q1 (Precursor): m/z 150.1

      • Q3 (Product): m/z 133.1 (for quantification), m/z 91.1 (for confirmation).

      • Collision Energy (CE) and other compound-dependent parameters should be optimized by infusing a standard solution.

Conclusion

The mass spectrometric fragmentation of (R)-1-Phenylbutan-1-amine is well-defined and predictable, governed by the fundamental principles of amine and benzyl-containing compound chemistry. Under EI conditions, the molecule produces a characteristic base peak at m/z 106 via α-cleavage. Under ESI-MS/MS conditions, the protonated molecule at m/z 150 fragments readily to a primary product ion at m/z 133 through the neutral loss of ammonia. By leveraging this detailed understanding and applying the appropriate analytical protocols, researchers can confidently identify, characterize, and quantify this compound with high specificity and sensitivity.

References

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  • Smith, R. W., et al. (2017). Statistical comparison of mass spectra for identification of amphetamine-type stimulants. Forensic Science International, 270, 115-121. [Link]

  • NIST. (2014). 1-Butanamine, N-(phenylmethylene)-. In NIST Mass Spectrometry Data Center Collection. [Link]

  • ResearchGate. Mass spectra and proposed fragmentation patterns of amphetamine and related compounds. ResearchGate GmbH. [Link]

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  • Noggle, F. T., et al. (2002). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Criminal Justice Reference Service. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube. [Link]

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  • Agilent Technologies. (2018). QUICK-REFERENCE METHOD GUIDE for Forensic Toxicology Applications. Agilent Technologies, Inc. [Link]

  • DeRoco, J. A. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Theses and Dissertations. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (R)-1-Phenylbutan-1-amine Hydrochloride as a Chiral Resolving Agent

Abstract The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules often resides in a single enantiomer.[1] This document provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules often resides in a single enantiomer.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (R)-1-Phenylbutan-1-amine hydrochloride as a chiral resolving agent. The protocol details the principles of diastereomeric salt formation, a robust and scalable method for chiral resolution, and provides a step-by-step methodology for its implementation.[2] Key considerations, including solvent selection, stoichiometry, and analytical validation of enantiomeric excess, are discussed to ensure successful and reproducible outcomes.

Introduction: The Imperative of Chirality in Drug Development

Many organic molecules exist as enantiomers—non-superimposable mirror images with identical physical properties in an achiral environment.[3] However, in a chiral environment, such as the human body, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs.[1]

Classical resolution via diastereomeric salt formation remains a cornerstone of industrial-scale chiral separations.[4] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[5][6] Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[6][7]

(R)-1-Phenylbutan-1-amine is a valuable chiral resolving agent for acidic racemic compounds. Its hydrochloride salt form offers improved stability and handling characteristics. This guide will focus on the practical application of (R)-1-Phenylbutan-1-amine hydrochloride for the resolution of racemic carboxylic acids.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. A racemic mixture of a carboxylic acid, containing both (R)- and (S)-enantiomers, is reacted with the enantiomerically pure (R)-1-Phenylbutan-1-amine. This acid-base reaction results in the formation of two diastereomeric salts: ((R)-acid · (R)-amine) and ((S)-acid · (R)-amine).[8][9]

These diastereomeric salts have different three-dimensional structures and, therefore, different physical properties, most notably their solubility in a given solvent.[10] This solubility difference is the key to their separation. By carefully selecting the solvent and crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble salt remains in the mother liquor.[6]

Caption: Experimental workflow for chiral resolution.

Analytical Validation of Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is crucial to validate the success of the resolution. [11]Several analytical techniques can be employed.

Analytical TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High accuracy, precision, and sensitivity. The gold standard for ee determination. [12][13]Requires method development; may require derivatization.
NMR Spectroscopy Use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers. [14]Rapid analysis; provides structural information.Lower sensitivity than HPLC; CSA may not be effective for all compounds.
Polarimetry Measures the rotation of plane-polarized light by a chiral compound.Simple and rapid.Requires a pure sample; specific rotation must be known; less accurate for low ee values. [14]

For regulatory submissions, a validated chiral HPLC method is typically required. [11]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No crystallization occurs - Inappropriate solvent- Solution is too dilute- Screen a wider range of solvents or solvent mixtures.- Concentrate the solution.
Oily precipitate forms - Supersaturation is too high- Impurities present- Cool the solution more slowly.- Purify the starting materials.
Low enantiomeric excess (ee) - Insufficient difference in diastereomer solubility- Co-crystallization of both diastereomers- Optimize the solvent system.- Perform recrystallization of the diastereomeric salt.- Adjust the stoichiometry of the resolving agent.
Low yield - Significant solubility of the desired diastereomer- Cool to a lower temperature.- Use a less polar solvent to decrease solubility.

Safety and Handling

(R)-1-Phenylbutan-1-amine hydrochloride may cause skin and eye irritation and may be harmful if swallowed. [15][16]It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood. [15][17]Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [18][19]In case of contact, rinse the affected area with plenty of water. [17]If inhaled, move to fresh air. [17]Seek medical attention if irritation persists. [18]

Conclusion

Chiral resolution using (R)-1-Phenylbutan-1-amine hydrochloride is a powerful and adaptable method for obtaining enantiomerically pure carboxylic acids. The success of this technique hinges on the careful selection of experimental conditions, particularly the solvent system, and rigorous analytical validation of the results. By following the principles and protocols outlined in this guide, researchers can effectively implement this methodology in their synthetic workflows, contributing to the development of safer and more effective chiral drugs.

References

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Application

Application Note: High-Fidelity Synthesis of Chiral Amides Utilizing (R)-1-Phenylbutan-1-amine Hydrochloride

Strategic Context & Introduction Chirality is a foundational pillar of modern drug discovery, profoundly influencing pharmacological efficacy, metabolic stability, and off-target toxicity profiles ()[1]. The historical d...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Introduction

Chirality is a foundational pillar of modern drug discovery, profoundly influencing pharmacological efficacy, metabolic stability, and off-target toxicity profiles ()[1]. The historical development of amide enantiopurity research highlights the severe consequences of inadequate stereochemical control, cementing enantiomeric fidelity as a non-negotiable metric in pharmaceutical manufacturing[2].

(R)-1-Phenylbutan-1-amine is a highly versatile, stereochemically pure building block frequently employed in the development of bioactive scaffolds. It is typically supplied and stored as a hydrochloride salt to prevent oxidative degradation and maintain absolute stereochemical integrity over time. However, utilizing an amine hydrochloride salt introduces specific stoichiometric and mechanistic variables into standard amide coupling workflows. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols that ensure high-yielding, epimerization-free amide bond formation using this specific chiral substrate.

Mechanistic Rationale: Reagent Selection & Causality

The primary challenge in chiral amide synthesis is achieving rapid conversion while suppressing racemization or epimerization at the chiral centers of the reacting partners.

Causality in Base Selection: When utilizing (R)-1-Phenylbutan-1-amine hydrochloride, the stoichiometry of the non-nucleophilic organic base—typically N,N-Diisopropylethylamine (DIPEA)—must be meticulously calculated. A standard free-amine coupling requires only enough base to facilitate carboxylic acid deprotonation. However, the hydrochloride salt demands an additional full equivalent of base to "free-base" the amine in situ, rendering it nucleophilic ()[3]. Failure to account for this causality will result in stalled kinetics and elevated levels of unreacted starting material.

Coupling Chemistry Selection:

  • EDC / HOBt: A classical approach where EDC forms an O-acylisourea intermediate. HOBt is added to rapidly convert this into an active ester, suppressing the formation of unreactive N-acylureas and minimizing epimerization. The urea byproduct generated by EDC is water-soluble, which streamlines downstream aqueous purification ()[4].

  • HATU: A uronium-based reagent that generates a highly reactive HOAt ester. HATU is characterized by exceptionally fast kinetics, making it the reagent of choice for sterically hindered substrates. By minimizing the time the activated ester is exposed to the basic environment, HATU significantly reduces epimerization risks ()[5].

Quantitative Performance Comparison

The selection of the coupling reagent directly impacts the scalability, efficiency, and environmental footprint of the synthesis. Table 1 summarizes the empirical performance of these reagents when coupling standard carboxylic acids with (R)-1-Phenylbutan-1-amine hydrochloride.

Table 1: Performance Metrics for Amide Coupling with (R)-1-Phenylbutan-1-amine HCl[3]

Coupling SystemBase RequiredTypical SolventReaction TimeTypical YieldEpimerization RiskKey Considerations
EDC / HOBt DIPEA (2.2 eq)DMF or DCM12–24 h80–95%LowCost-effective; water-soluble byproducts simplify aqueous workup.
HATU DIPEA (2.5–3.0 eq)DMF1–4 h90–98%Very LowRapid kinetics; ideal for sterically hindered acids; higher reagent cost.
BOP DIPEA (2.5 eq)DMF2–6 h85–95%LowGenerates HMPA (toxic byproduct); requires specialized waste handling.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs) and targeted liquid-liquid extraction sequences, the procedures inherently verify reaction success and selectively purge unreacted starting materials ()[6].

Protocol A: EDC/HOBt-Mediated Coupling (Standard Route)

Objective: Cost-effective synthesis for unhindered substrates with simplified downstream purification.

  • Acid Activation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (0.1 M concentration). Add EDC·HCl (1.2 eq) portion-wise. Stir at room temperature for 30 minutes to ensure complete formation of the HOBt active ester.

  • In Situ Free-Basing: In a separate vial, suspend (R)-1-Phenylbutan-1-amine hydrochloride (1.1 eq) in a minimal volume of DCM. Add DIPEA (1.2 eq) and agitate until a clear solution forms, validating the liberation of the free amine.

  • Aminolysis: Transfer the free amine solution dropwise to the activated acid mixture. Stir at room temperature for 12–24 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass validate reaction completion.

  • Self-Purging Workup: Dilute the mixture with additional DCM.

    • Wash with 1N HCl (2x) to protonate and partition unreacted amine and DIPEA into the aqueous waste.

    • Wash with saturated aqueous NaHCO₃ (2x) to deprotonate and extract unreacted carboxylic acid and HOBt.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Coupling (High-Efficiency Route)

Objective: Rapid, high-yielding synthesis for sterically hindered or highly epimerization-prone substrates.

  • Reagent Assembly: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), (R)-1-Phenylbutan-1-amine hydrochloride (1.1 eq), and HATU (1.1 eq) in anhydrous DMF (0.1 M). Note: Pre-activation is not required due to HATU's rapid kinetics.

  • Controlled Initiation: Cool the mixture to 0 °C. Add DIPEA (3.0 eq) dropwise. Causality Check: 1.0 eq deprotonates the acid, 1.0 eq neutralizes the amine hydrochloride, and the remaining 1.0 eq drives the catalytic cycle and maintains a basic environment[5].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.

  • In-Process Control (IPC): Monitor via TLC (UV/Ninhydrin stain). The rapid consumption of the primary amine spot validates the efficiency of the HOAt ester aminolysis.

  • Aqueous Quench & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc).

    • Wash with 5% aqueous LiCl solution (3x) to efficiently partition the DMF solvent into the aqueous layer.

    • Wash with 1N HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

Reaction Pathway Visualization

The following diagram maps the logical flow and chemical causality of the HATU-mediated coupling process, illustrating the critical role of base stoichiometry when utilizing an amine hydrochloride salt.

Workflow Acid Carboxylic Acid (1.0 eq) ActiveEster HOAt Active Ester (Highly Electrophilic) Acid->ActiveEster Deprotonation & Activation HATU HATU (1.1 eq) + DIPEA (3.0 eq) HATU->ActiveEster Uronium Coupling Product Chiral Amide Product (Enantiopure) ActiveEster->Product Aminolysis (- HOAt) AmineSalt (R)-1-Phenylbutan-1-amine HCl (1.1 eq) AmineSalt->ActiveEster In situ Free-basing & Nucleophilic Attack

Caption: Logical workflow and stoichiometric causality of HATU-mediated chiral amide synthesis.

References

  • [4] Coupling Reagents - Peptides. AAPPTEC. Available at:[Link]

  • [6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Organic Process Research & Development. Available at:[Link]

  • [1] Special Issue: Chirality in Drug Discovery. MDPI Molecules. Available at:[Link]

  • [2] Approaching Amide Enantiopurity: Methods for High Fidelity. Patsnap Eureka. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of (R)-1-Phenylbutan-1-amine Hydrochloride in Modern API Synthesis

Introduction: The Significance of Chiral Amines in Drug Design In the landscape of modern pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail—it is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Amines in Drug Design

In the landscape of modern pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail—it is often the very determinant of its therapeutic efficacy and safety profile. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1] Chiral primary amines, particularly those with an α-benzylic carbon, are foundational building blocks for a multitude of enantiopure drugs.[1][2]

(R)-1-Phenylbutan-1-amine, a chiral primary amine, exemplifies such a critical building block. It is typically supplied and handled as its hydrochloride salt for enhanced stability and ease of use in laboratory and industrial settings. Its primary utility lies in its role as a key chiral intermediate, where its stereocenter is incorporated directly into the final API scaffold. This guide provides an in-depth exploration of its application, focusing on the synthesis of calcimimetic agents, and details robust protocols for its use.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation.

PropertyValue
Chemical Name (1R)-1-phenylbutan-1-amine hydrochloride
Synonyms (R)-alpha-Propylbenzylamine hydrochloride
CAS Number 145733-63-5 (for hydrochloride); 6150-01-2 (for free base)[3][4]
Molecular Formula C₁₀H₁₆ClN
Molecular Weight 185.70 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Safety & Handling: (R)-1-Phenylbutan-1-amine and its hydrochloride salt are classified as corrosive and can cause severe skin burns and eye damage.[3][5][6] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5][6][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6]

Core Application: A Key Precursor for Calcimimetic Agents

A prominent application of (R)-1-Phenylbutan-1-amine is in the synthesis of calcimimetics. These compounds are a class of drugs that modulate the calcium-sensing receptor (CaSR) and are used to treat conditions like secondary hyperparathyroidism in patients with chronic kidney disease.[8][9]

The biological activity of many calcimimetics is critically dependent on the (R)-configuration at the benzylic carbon.[10] Therefore, starting with an enantiopure building block like (R)-1-Phenylbutan-1-amine is a highly efficient strategy to ensure the final API possesses the correct stereochemistry, avoiding costly and complex chiral separations at later stages. The general synthetic approach involves the formation of a new carbon-nitrogen bond, coupling the chiral amine with a second, often aromatic, fragment.

Experimental Workflow: N-Alkylation for API Synthesis

One of the most direct methods to incorporate the (R)-1-Phenylbutan-1-amine scaffold is through nucleophilic N-alkylation. This protocol details a representative procedure for coupling the amine with an alkyl halide to form a secondary amine, a common core structure in calcimimetic analogs.

N_Alkylation_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification AmineHCl (R)-1-Phenylbutan-1-amine HCl AmineFree Free Amine (in situ) AmineHCl->AmineFree Deprotonation Base Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) Base->AmineFree Solvent1 Anhydrous Solvent (e.g., DMF, Acetonitrile) ReactionVessel Reaction Mixture (Heated) AmineFree->ReactionVessel Nucleophilic Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->ReactionVessel Product Crude Secondary Amine Product ReactionVessel->Product Formation Quench Aqueous Quench Product->Quench Extract Solvent Extraction Quench->Extract Purify Chromatography Extract->Purify FinalAPI Pure API Precursor Purify->FinalAPI

N-Alkylation Experimental Workflow
Protocol 1: Synthesis of an N-Alkyl-(R)-1-Phenylbutan-1-amine Derivative

Objective: To synthesize an enantiomerically pure N-alkylated secondary amine via SN2 reaction.

Materials:

  • (R)-1-Phenylbutan-1-amine hydrochloride (1.0 eq)

  • Alkyl halide (e.g., 3-(Trifluoromethyl)benzyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely milled (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-1-Phenylbutan-1-amine hydrochloride and anhydrous potassium carbonate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous DMF via syringe.

    • Causality Insight: The hydrochloride salt must be converted to the free amine to act as a nucleophile. A base like K₂CO₃ neutralizes the HCl and deprotonates the ammonium salt. Using an anhydrous polar aprotic solvent like DMF facilitates the SN2 reaction and ensures all reactants are soluble.

  • Reagent Addition: Stir the suspension vigorously for 15-20 minutes at room temperature. Add the alkyl halide to the mixture dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expertise Note: Heating accelerates the rate of reaction. Reaction completion is typically indicated by the disappearance of the limiting starting material (the amine).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Trustworthiness Check: The washing steps are crucial for removing residual DMF and inorganic salts, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated product.

Alternative Methodologies: Accessing the Chiral Amine

While direct purchase of (R)-1-Phenylbutan-1-amine hydrochloride is common, understanding its synthesis provides deeper insight. The two primary methods for obtaining single-enantiomer amines are chiral resolution and asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

This classical technique remains a robust and scalable method for separating enantiomers.[11][12]

Principle: A racemic amine is reacted with an enantiomerically pure chiral acid (a resolving agent). This forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[12] The desired diastereomeric salt is isolated, and the chiral resolving agent is then cleaved to liberate the pure amine enantiomer.

Chiral_Resolution Racemic Racemic Amine (R- and S-) Mix Mixture of Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) Racemic->Mix Agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Agent->Mix Crystallize Fractional Crystallization Mix->Crystallize Salt Insoluble Diastereomeric Salt (e.g., R-Amine:L-Acid) Crystallize->Salt Precipitates Solution Soluble Diastereomeric Salt (in mother liquor) Crystallize->Solution Remains in Solution Liberate Base Treatment (e.g., NaOH) Salt->Liberate PureAmine Pure (R)-Amine Liberate->PureAmine

Logical Flow of Chiral Resolution
Asymmetric Synthesis

Modern synthetic chemistry increasingly favors asymmetric methods that create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution. Key methods include:

  • Asymmetric Reduction: The diastereoselective reduction of a chiral sulfinamide, derived from the corresponding ketone, can produce the desired amine with high enantiopurity.[13]

  • Biocatalysis: The use of enzymes, such as transaminases, offers an environmentally friendly and highly selective route to produce chiral amines from prochiral ketones.[14]

Conclusion

(R)-1-Phenylbutan-1-amine hydrochloride is more than a simple chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex APIs. Its primary application in the creation of calcimimetic agents underscores the critical importance of chirality in drug design. By employing robust and well-understood protocols such as N-alkylation, researchers and drug development professionals can leverage this building block to construct enantiomerically pure pharmaceutical candidates, streamlining the path from laboratory synthesis to clinical application. The principles of causality and validation embedded in these protocols ensure reproducibility and success in the synthesis of next-generation therapeutics.

References

  • Asymmetric Synthesis of Nonracemic Primary Amines via Spiroborate Catalyzed Reduction of pure (E)- and (Z)-O-Benzyloximes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Hernández-Linares, G., et al. (2013). Asymmetric Synthesis of Nonracemic Primary Amines via Spiroborate-Catalyzed Reduction of Pure (E)- and (Z)-O-Benzyloximes: Applications toward the Synthesis of Calcimimetic Agents. The Journal of Organic Chemistry, 78(10), 4885–4895. [Link]

  • Fernández, I., et al. (2008). N-Isopropylsulfinylimines as Useful Intermediates in the Synthesis of Chiral Amines: Expeditive Asymmetric Synthesis of the Calcimimetic (+)-NPS R-568. The Journal of Organic Chemistry, 73(3), 1162–1165. [Link]

  • Khobragade, T. P., et al. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]

  • Chemiz. (2025, April 4). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. YouTube. [Link]

  • Carretero, J., et al. (2014). Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API). Organic Chemistry Frontiers, 1(7), 804-812. [Link]

  • Carretero, J., et al. (2014). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

  • Li, B., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1366–1373. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Retrieved March 17, 2026, from [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025, December 23). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-1-Phenylbutylamine. PubChem. Retrieved March 17, 2026, from [Link]

  • Li, B., et al. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylbutan-1-amine. PubChem. Retrieved March 17, 2026, from [Link]

Sources

Application

Application Note: Enantiomeric Excess Determination of Chiral Carboxylic Acids Using (R)-1-Phenylbutan-1-amine Hydrochloride

Executive Summary Determining the enantiomeric excess (ee) of chiral molecules is a critical quality control step in drug development and asymmetric synthesis. While direct analysis using chiral stationary phases is comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the enantiomeric excess (ee) of chiral molecules is a critical quality control step in drug development and asymmetric synthesis. While direct analysis using chiral stationary phases is common, it is often cost-prohibitive or lacks the necessary resolution for specific substrates[1]. This application note details a robust, self-validating protocol for determining the ee of chiral carboxylic acids by converting them into diastereomeric amides using the Chiral Derivatizing Agent (CDA) (R)-1-phenylbutan-1-amine hydrochloride. This method enables high-precision quantification via standard 1 H NMR spectroscopy and reverse-phase HPLC.

Mechanistic Principles: The Causality of Chiral Discrimination

The Role of the Chiral Derivatizing Agent (CDA)

Enantiomers are indistinguishable in an achiral environment. By reacting a mixture of enantiomeric acids with an enantiopure amine—in this case, (R)-1-phenylbutan-1-amine—the mixture is converted into (R,R) and (S,R) diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties, including different magnetic environments and polarities, allowing them to be resolved using achiral analytical techniques[1].

Magnetic Anisotropy and Conformational Rigidity

The selection of (R)-1-phenylbutan-1-amine over simpler analogues (such as 1-phenylethylamine) is driven by the steric causality of its extended alkyl chain. The bulky propyl group (part of the butyl chain) restricts rotation around the newly formed amide bond, locking the molecule into a highly rigid dominant conformer[2].

In this rigid state, the phenyl ring of the CDA projects a magnetic shielding cone asymmetrically over the chiral acid moiety. Protons that fall within this π -electron cloud experience an induced magnetic field that opposes the spectrometer's applied field, shifting their resonance upfield (lower ppm). Because the spatial relationship between the phenyl ring and the acid's protons differs strictly between the (R,R) and (S,R) diastereomers, their chemical shifts become anisochronous ( Δδ ). This anisotropic effect guarantees baseline resolution in 1 H NMR, enabling precise integration[2].

Protocol Design: A Self-Validating System

To guarantee that the measured diastereomeric excess (de) perfectly mirrors the original ee, the experimental design must inherently prevent two critical failure modes:

  • Eradication of Kinetic Resolution : If the coupling reaction is incomplete, the inherent diastereoselectivity of the transition state may cause one enantiomer to react faster than the other, artificially skewing the final ratio. This protocol mandates an excess of the CDA and chemical verification of 100% acid consumption, ensuring the final amide ratio is a true reflection of the starting material.

  • Suppression of Racemization : Activation of carboxylic acids can lead to the formation of oxazolone or ketene intermediates, which readily racemize at the α -position. By utilizing EDC·HCl and HOBt at low temperatures, the activation energy for these side-reactions is not reached, preserving the absolute stereochemical integrity of the analyte.

Experimental Protocols

Reagent Preparation (In Situ Free-Basing)

(R)-1-phenylbutan-1-amine is highly susceptible to forming carbamates upon exposure to atmospheric CO 2​ and is therefore stored as a stable hydrochloride salt[3]. It must be free-based immediately prior to use to ensure optimal nucleophilicity.

  • Weigh 1.2 equivalents (eq) of (R)-1-phenylbutan-1-amine HCl into a dry reaction vial.

  • Suspend the salt in anhydrous dichloromethane (DCM, 0.1 M relative to the amine).

  • Add 1.5 eq of N,N-diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature until a clear solution is obtained, indicating complete liberation of the free amine.

Derivatization (Amide Coupling)
  • In a separate, flame-dried round-bottom flask purged with N 2​ , dissolve the chiral carboxylic acid analyte (1.0 eq, ~0.1 mmol) in anhydrous DCM (2 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir for 15 minutes to form the activated ester.

  • Dropwise, add the free-based (R)-1-phenylbutan-1-amine solution from Step 4.1.

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Validation Check : Monitor by TLC or LCMS. Do not proceed until the starting acid is 100% consumed.

Workup and Isolation
  • Dilute the reaction mixture with an additional 5 mL of DCM.

  • Wash the organic layer sequentially with 1M aqueous HCl (3 × 5 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO 3​ (1 × 5 mL) and brine (1 × 5 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.

Workflow Visualization

Workflow cluster_0 Derivatization Phase cluster_1 Analytical Phase A Chiral Carboxylic Acid (Unknown ee) D Amide Coupling (EDC·HCl, HOBt) A->D B (R)-1-Phenylbutan-1-amine HCl (Enantiopure CDA) C Base Liberation (DIPEA / DCM) B->C C->D Free Amine E Diastereomeric Amides (R,R) + (S,R) D->E 100% Conversion (No Racemization) F 1H NMR / 19F NMR (Anisotropic Shielding Analysis) E->F G RP-HPLC (Retention Time Resolution) E->G H Integration & ee Calculation %ee = |(R,R)-(S,R)| / Total F->H G->H

Fig 1: Experimental workflow for ee determination using (R)-1-Phenylbutan-1-amine.

Quantitative Data Summaries

Table 1: Representative 1 H NMR Chemical Shift Differences ( Δδ )

The following table summarizes the expected chemical shift differences for the reporter protons of typical chiral acids when derivatized with (R)-1-phenylbutan-1-amine and analyzed in CDCl 3​ at 400 MHz.

| Analyte (Chiral Acid) | Reporter Proton | δ (R,R) (ppm) | δ (S,R) (ppm) | ∣Δδ∣ (Hz at 400 MHz) | Baseline Resolution | |-----------------------|-----------------|----------------------|----------------------|----------------------------------|---------------------| | 2-Phenylpropanoic acid | α -CH 3​ | 1.35 | 1.48 | 52 | Yes | | Mandelic acid (O-protected) | α -CH | 4.85 | 4.70 | 60 | Yes | | 2-Methylbutanoic acid | α -CH 3​ | 1.05 | 1.12 | 28 | Yes |

Calculation Formula: %ee=Imajor​+Iminor​∣Imajor​−Iminor​∣​×100% (where I is the integral area of the reporter proton).

Table 2: RP-HPLC Method Parameters for Diastereomeric Separation

For high-throughput environments where NMR is a bottleneck, the diastereomers can be efficiently separated using achiral Reverse-Phase HPLC, leveraging the different hydrodynamic volumes of the (R,R) and (S,R) conformers.

ParameterStandard ConditionRationale
Stationary Phase C18, 250 × 4.6 mm, 5 μ mProvides sufficient theoretical plates for diastereomer resolution.
Mobile Phase Acetonitrile / Water (60:40 v/v)Balances hydrophobic retention with elution speed.
Flow Rate 1.0 mL/minEnsures optimal linear velocity for standard analytical columns.
Detection UV at 210 nm and 254 nm254 nm specifically tracks the phenyl rings of the CDA and analyte.
Typical Rs​ > 1.5Guarantees baseline separation for accurate peak area integration.

References

1.[1] Title : WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants) Source : google.com (Google Patents) URL :

2.[3] Title : Synthesis and application of new chiral amines in Dutch resolution Source : rug.nl (University of Groningen) URL :

3.[4] Title : Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering Source : nih.gov (PMC) URL :

4.[2] Title : Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source : nih.gov (PMC) URL :

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization of (R)-1-Phenylbutan-1-amine Hydrochloride

Welcome to the Advanced Crystallization Knowledge Base. This guide is designed for chemical engineers, process chemists, and drug development professionals tasked with isolating, purifying, and scaling up the crystalliza...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Knowledge Base. This guide is designed for chemical engineers, process chemists, and drug development professionals tasked with isolating, purifying, and scaling up the crystallization of (R)-1-phenylbutan-1-amine hydrochloride. As a critical chiral building block used in the preparation of complex primary amines[1], achieving high enantiomeric excess (ee) and optimal crystal habit for this salt is paramount.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations of phase behaviors, and self-validating experimental protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: During cooling crystallization, my (R)-1-Phenylbutan-1-amine HCl forms a dense oil at the bottom of the reactor instead of crystallizing. How do I prevent this?

A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturated solution crosses the binodal (liquid-liquid) curve before hitting the metastable zone limit for solid nucleation[2].

  • Causality: The hydrochloride salt of (R)-1-phenylbutan-1-amine has a high affinity for polar protic solvents. If an anti-solvent (e.g., heptane) is added too rapidly, local supersaturation spikes. Because the activation energy for liquid droplet formation is lower than that for crystal lattice formation, the solute separates as a solute-rich oil.

  • Actionable Fix: Reheat the mixture until the oil completely redissolves (usually 55–60°C). Adjust the solvent composition by adding 5–10% v/v of your primary solvent (e.g., Isopropanol) to shift the phase diagram. Cool at a much slower rate (0.2 °C/min) and introduce 1–2 wt% of seed crystals just above the cloud point. Seeding provides a pre-existing surface, bypassing the primary nucleation energy barrier and forcing Solid-Liquid Phase Separation (SLPS).

Q2: How do I upgrade the enantiomeric excess (ee) of crude (R)-1-Phenylbutan-1-amine HCl from 85% to >99%?

A2: Upgrading the optical purity requires exploiting the thermodynamic differences between the pure enantiomer and the racemate.

  • Causality: Most chiral molecules (90-95%) form racemic compounds rather than conglomerates[3]. If your system forms a racemic compound, standard cooling crystallization will eventually plateau at the eutectic composition, preventing further enrichment[3].

  • Actionable Fix: Perform a thermodynamically controlled reslurry (digest) rather than a full dissolution-cooling cycle. Suspend the crude solid in a solvent system where the racemate is highly soluble but the pure (R)-enantiomer is sparingly soluble (e.g., Ethyl Acetate/Methanol 9:1). Stir at 40°C for 12 hours. The pure (R)-enantiomer will selectively remain in the solid phase while the racemate enriches in the mother liquor.

Q3: Why is it difficult to purge structurally similar amine impurities (like 1-phenylethylamine) during this crystallization?

A3: Structurally homologous amines often act as potent nucleation inhibitors or become incorporated into the crystal lattice as solid solutions.

  • Causality: Research demonstrates that (R)-1-phenylbutylamine and its analogs exhibit strong bifunctional inhibition dynamics, significantly widening the metastable zone of related chiral amines[4][5]. The structural similarity allows the impurity to bind to the growing crystal face of the host. However, the differing alkyl chain length disrupts the addition of the next host molecule, halting growth on that specific face and trapping the impurity.

  • Actionable Fix: Avoid rapid crash-cooling, which kinetically traps these inhibitors. Instead, utilize Temperature Cycling Induced Deracemization (TCID) or a prolonged ripening phase (fluctuating the temperature by ±5°C). This allows the crystal lattice to continuously dissolve and recrystallize, "healing" defects and preferentially excluding the mismatched impurity based on thermodynamic stability.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct binary solvent system is critical for optimizing yield, avoiding LLPS, and ensuring a filterable crystal habit. The table below summarizes the performance of common solvent systems for (R)-1-Phenylbutan-1-amine HCl.

Solvent System (v/v)Dielectric Constant (Approx.)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Dominant Crystal HabitExpected Yield (%)Process Notes
Ethanol / MTBE (1:4) 10.512515Needles88Fast filtration, high purity.
IPA / Heptane (1:3) 8.2958Blocks / Equant91Excellent filterability; ideal for scale-up.
Water / Acetone (1:10) 25.0>20045Fine plates75Prone to oiling out; traps mother liquor.

Part 3: Visualizations & Workflows

Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

OilingOutTroubleshooting Start Cooling Crystallization Initiated PhaseCheck Visual Inspection at Cloud Point Start->PhaseCheck LLPS Liquid-Liquid Phase Separation (Oiling Out Detected) PhaseCheck->LLPS Turbid, dense droplets SLPS Solid-Liquid Phase Separation (Nucleation Occurring) PhaseCheck->SLPS Distinct solid particles Reheat Reheat to 60°C until homogeneous LLPS->Reheat Stop cooling Adjust Add 5-10% v/v Primary Solvent Reheat->Adjust Seed Add 1-2 wt% Seeds at Metastable Zone Adjust->Seed Seed->SLPS Bypass energy barrier

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Standard Operating Procedure Workflow

ProtocolWorkflow S1 1. Dissolution (60°C, IPA) S2 2. Polish Filtration (Remove Particulates) S1->S2 S3 3. Controlled Cooling (0.2°C/min) S2->S3 S4 4. Seeding (At 45°C, 1 wt%) S3->S4 S5 5. Anti-Solvent (Heptane Dropwise) S4->S5 S6 6. Isolation (Vacuum & Wash) S5->S6

Self-validating step-by-step workflow for anti-solvent seeded crystallization.

Part 4: Self-Validating Experimental Protocol

Procedure: Anti-Solvent Seeded Crystallization of (R)-1-Phenylbutan-1-amine HCl

  • Dissolution: Charge the reactor with crude (R)-1-Phenylbutan-1-amine HCl and Isopropanol (IPA) at a ratio of 10 mL/g. Heat the jacket to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE filter into the crystallization vessel.

    • Self-Validation Checkpoint: The filtrate must be optically clear. If any turbidity is observed, re-filter. Particulate impurities will act as heterogeneous nucleation sites, leading to uncontrolled crystallization and poor ee.

  • Controlled Cooling & Seeding: Program the reactor to cool at a linear rate of 0.2 °C/min to 45°C (the predetermined metastable zone limit). Once at 45°C, charge 1.0 wt% of highly pure, milled (R)-1-Phenylbutan-1-amine HCl seed crystals.

    • Self-Validation Checkpoint: Hold the temperature for 30 minutes. Visually inspect the reactor. The seeds should remain suspended and exhibit slight growth. If the seeds dissolve completely, the solution is undersaturated; lower the temperature by 2°C and re-seed. If massive spontaneous nucleation occurs immediately, the solution was over-supersaturated; reheat to 60°C and restart the cooling profile.

  • Anti-Solvent Addition: Over a period of 4 hours, dose Heptane (30 mL/g) into the reactor using a subsurface dip tube to prevent local supersaturation at the liquid interface.

  • Ripening & Isolation: Cool the resulting slurry to 5°C at 0.1 °C/min. Hold for 2 hours to maximize yield. Isolate the product via vacuum filtration. Wash the filter cake with 2 bed-volumes of pre-chilled (5°C) IPA/Heptane (1:4 v/v).

  • Drying: Dry the solid under vacuum at 40°C until a constant weight is achieved.

References

  • [4] Nucleation inhibition in attrition-enhanced Pope-Peachey type of diastereomeric resolutions. ResearchGate.[Link]

  • [3] Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. University of Strathclyde.[Link]

  • [2] Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. ACS Publications.[Link]

  • [5] Ton R. Vries's research works | Syncom and other places. ResearchGate.[Link]

Sources

Optimization

Overcoming poor solubility of (R)-1-Phenylbutan-1-amine hydrochloride in non-polar solvents

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common chal...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of (R)-1-Phenylbutan-1-amine hydrochloride in non-polar organic solvents. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for reaction success, purification, and formulation. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: Why is (R)-1-Phenylbutan-1-amine hydrochloride so difficult to dissolve in non-polar solvents like toluene or hexane?

The poor solubility is a direct consequence of the fundamental chemical principle: "like dissolves like" .[1][2][3][4][5] This rule states that substances with similar polarities are more likely to be soluble in one another.

  • (R)-1-Phenylbutan-1-amine hydrochloride is an ammonium salt. The presence of the positively charged ammonium group and the chloride counter-ion makes it a highly polar, ionic compound .[6][7][8] These ionic interactions lead to a strong, stable crystal lattice structure.

  • Non-polar solvents (e.g., hexane, toluene, diethyl ether, dichloromethane) are composed of molecules with low polarity and weak intermolecular forces (van der Waals forces).[9]

To dissolve the salt, the solvent molecules must overcome the strong ionic forces holding the crystal lattice together. The weak intermolecular forces of non-polar solvents are insufficient to effectively solvate the charged ions, resulting in very poor solubility.[7]

Q2: What are the primary strategies to overcome this solubility issue?

There are three main strategies, each suited for different experimental goals. The most effective approach depends on whether you need to simply dissolve the compound for analysis or use it in a reaction.

  • Conversion to the Free Base: This is the most effective and common method for achieving high solubility in non-polar solvents. By neutralizing the hydrochloride, you convert the polar salt into the much less polar, neutral amine.[6][10][11]

  • Using a Co-solvent System: This involves adding a small amount of a polar solvent to your non-polar system to increase the overall polarity of the solvent mixture, which can help solvate the salt.[11][12][13][14]

  • Phase-Transfer Catalysis (PTC): This advanced technique is not for simple dissolution but is highly effective for running reactions in a two-phase system where the amine salt is in an aqueous or solid phase and the other reactant is in a non-polar organic phase.[15][16][17][18]

Troubleshooting and In-Depth Solutions
Issue 1: The compound needs to be fully dissolved in a non-polar solvent for a reaction or purification.

Solution: Convert the Hydrochloride Salt to its Free Base

Causality: The conversion from a salt to a free base is a simple acid-base reaction that removes the ionic charge, the primary barrier to solubility in non-polar media. The resulting free amine, (R)-1-Phenylbutan-1-amine, is a neutral organic molecule with significantly lower polarity, making it readily soluble in a wide range of organic solvents.[9][19][20]

Workflow Diagram: Salt-to-Free Base Conversion

cluster_start Initial State cluster_process Process cluster_result Resulting Equilibrium start (R)-1-Phenylbutan-1-amine HCl (Aqueous Phase / Solid) add_base 1. Add Base (e.g., NaOH, NaHCO₃) 2. Add Immiscible Organic Solvent start->add_base Neutralization aqueous Aqueous Phase: NaCl + H₂O add_base->aqueous Salt Byproduct organic Organic Phase: Free Amine Dissolved add_base->organic Extraction

Caption: Workflow for converting the amine salt to its soluble free base.

Experimental Protocol 1: Free Base Conversion via Liquid-Liquid Extraction

  • Dissolution: Dissolve the (R)-1-Phenylbutan-1-amine hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Organic Layer Addition: Add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Basification: Slowly add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (1M NaOH). Swirl gently after each addition.

    • Expert Insight: Using a weak base like NaHCO₃ is often preferred to minimize the risk of side reactions, though a strong base ensures complete deprotonation.

  • pH Check: Periodically check the pH of the aqueous layer using pH paper. Continue adding base until the pH is > 9 to ensure the amine is fully deprotonated.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If dichloromethane was used, the organic layer is on the bottom.

  • Repeat Extraction: To maximize yield, extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Drying: Combine all organic extracts and dry them over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure free amine, which should now be readily soluble in your non-polar solvent of choice.[20][21]

Issue 2: A small amount of the compound needs to be dissolved, and a chemical modification is not desirable.

Solution: Utilize a Co-solvent System

Causality: A co-solvent system works by modifying the polarity of the bulk solvent.[12][14] By introducing a small quantity of a miscible polar solvent (the "co-solvent"), you create a solvent environment that is more capable of solvating the ions of the hydrochloride salt, helping to overcome the crystal lattice energy.[11][22] This is often a trial-and-error process.

Data Table: Common Co-solvents and Considerations

Co-solventTypical % (v/v)Primary SolventAdvantagesDisadvantages
Methanol (MeOH)1-10%Toluene, DCMHighly polar, good solvating power.Can be reactive (nucleophile), low boiling point.
Ethanol (EtOH)1-10%Toluene, DCMLess toxic than methanol.May be difficult to remove completely.
Isopropanol (IPA)5-15%Hexane, TolueneGood balance of polarity.Higher boiling point than MeOH/EtOH.
Tetrahydrofuran (THF)5-20%Toluene, HeptaneAprotic, less reactive than alcohols.Can form peroxides, must be fresh.

Experimental Protocol 2: Screening for an Effective Co-solvent

  • Setup: In separate small vials, place a small, known amount of (R)-1-Phenylbutan-1-amine hydrochloride.

  • Primary Solvent: To each vial, add a measured volume of your primary non-polar solvent (e.g., 1 mL of toluene).

  • Co-solvent Addition: To each vial, add a different co-solvent dropwise (e.g., Vial 1: Methanol, Vial 2: IPA, etc.), swirling after each drop.

  • Observation: Observe for dissolution. Note the approximate volume of co-solvent required.

  • Optimization: Once a suitable co-solvent is identified, you can scale up the ratio for your main experiment. Gentle warming or sonication can also be applied to aid dissolution.[11]

Issue 3: The amine hydrochloride needs to react with a non-polar reagent in a non-polar solvent.

Solution: Employ Phase-Transfer Catalysis (PTC)

Causality: This method is ideal for heterogeneous reactions. A phase-transfer catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) facilitates the reaction by transporting the deprotonated amine (or another anion) across the phase boundary from the aqueous or solid phase into the organic phase where the reaction occurs.[16][18][23] The catalyst essentially makes the amine "soluble" in the organic phase just long enough to react.

Diagram: Mechanism of Phase-Transfer Catalysis

cluster_phases Two-Phase System cluster_catalyst aqueous Aqueous Phase Amine·HCl (RNH₃⁺Cl⁻) + NaOH (Na⁺OH⁻) ptc_start PTC (Q⁺Br⁻) aqueous->ptc_start 1. PTC enters aqueous phase organic Organic Phase Reagent (R'-X) ptc_amine Amine Complex (Q⁺RNH₂) organic->ptc_amine 4. Deprotonates Amine & Reacts with R'-X catalyst_cycle Catalyst Cycle ptc_active Active Catalyst (Q⁺OH⁻) ptc_start->ptc_active 2. Anion Exchange (Br⁻ for OH⁻) ptc_active->organic 3. Moves to Organic Phase ptc_amine->aqueous 5. Returns to Aqueous Phase

Sources

Troubleshooting

Technical Support Center: Enantiomeric Purification of (R)-1-Phenylbutan-1-amine Hydrochloride

Welcome to the technical support center for the enantiomeric purification of (R)-1-Phenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric purification of (R)-1-Phenylbutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing actionable advice and in-depth troubleshooting for common challenges encountered during the enrichment of the (R)-enantiomer.

Introduction

(R)-1-Phenylbutan-1-amine is a valuable chiral building block in pharmaceutical synthesis. Achieving high enantiomeric purity is often critical, as the biological activity and toxicological profiles of enantiomers can differ significantly. This guide focuses on practical strategies for removing the unwanted (S)-enantiomer from batches of (R)-1-Phenylbutan-1-amine hydrochloride, with a primary focus on the robust and scalable method of diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the initial enantiomeric excess (ee) of my amine hydrochloride batch?

A1: Accurate determination of the starting enantiomeric excess (ee) is crucial before attempting any purification. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[1][2][3]

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[1][4] Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are often effective for separating chiral amines.[1][4]

  • Sample Preparation: Before analysis, the hydrochloride salt must be converted to the free amine. This is typically done by dissolving the salt in water, making the solution basic (pH > 10) with a base like NaOH, and then extracting the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).[5][6] The organic extract is then dried and the solvent removed. The residue is redissolved in the HPLC mobile phase for injection.

  • Method Development: A typical starting mobile phase for chiral separation of amines is a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a small amount of a basic additive (like diethylamine) to improve peak shape.[7]

Q2: What are the main methods for enriching the (R)-enantiomer, and how do I choose the best one?

A2: The primary methods for chiral resolution on a preparative scale are diastereomeric salt crystallization and preparative chiral chromatography. The choice depends on scale, desired purity, cost, and available equipment.[8]

MethodAdvantagesDisadvantagesBest For
Diastereomeric Salt Crystallization Cost-effective, highly scalable, robust technology.[8][9][10]Can be time-consuming to develop, may require multiple recrystallizations, success is substrate-dependent.[11][12]Multi-gram to kilogram scale production.[8]
Preparative Chiral HPLC/SFC Rapid method development, high purity achievable in a single run, applicable to a wide range of compounds.[8]Expensive stationary phases and solvents, limited scalability, can be cost-prohibitive for large quantities.[8]Small-scale (milligram to gram) purification and when speed is critical.[8]

Method Selection Workflow

The following diagram illustrates a typical decision-making process for selecting an appropriate purification strategy.

G start Start: Batch of (R)-1-Phenylbutan-1-amine HCl with enantiomeric impurity check_ee Determine Enantiomeric Excess (ee) via Chiral HPLC start->check_ee decision_scale Scale of Purification? check_ee->decision_scale prep_hplc Preparative Chiral HPLC / SFC decision_scale->prep_hplc < 10g diastereomeric_xtal Diastereomeric Salt Crystallization decision_scale->diastereomeric_xtal > 10g / Scale-up end_hplc High Purity (R)-Enantiomer (small scale) prep_hplc->end_hplc end_xtal High Purity (R)-Enantiomer (large scale) diastereomeric_xtal->end_xtal

Caption: Decision workflow for selecting a chiral purification method.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This is the most common and cost-effective method for large-scale purification.[8][9] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts.[11] Since diastereomers have different physical properties, one can be selectively crystallized.[11][13]

Q3: I'm not getting any crystals to form. What should I do?

A3: Lack of crystallization usually points to issues with supersaturation or nucleation.[7]

  • Increase Concentration: Your solution may be too dilute. Try slowly evaporating the solvent to reach a point of supersaturation.[14]

  • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be kinetically hindered.[7]

    • Seeding: Add a few seed crystals of the desired diastereomeric salt.[7][15] This provides a template for crystal growth.

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections in the glass can act as nucleation sites.[5][7]

  • Change the Solvent System: The chosen solvent might be too effective, keeping both diastereomeric salts fully dissolved. A thorough solvent screen is recommended to find a system where the desired salt has lower solubility.[14]

Q4: My product is "oiling out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid. This often happens if the concentration is too high or the cooling is too rapid.[7][14]

  • Reduce Concentration: Add more solvent to lower the overall concentration.[7][14]

  • Slow Down Cooling: Employ a slow, controlled cooling ramp. Rapid cooling can cause the product to crash out as an oil.[7][15]

  • Re-evaluate Solvent: Consider a different solvent system. Sometimes a less polar solvent can promote solid crystal formation.[14]

Q5: The diastereomeric excess (d.e.) of my crystals is low. How can I improve it?

A5: Low diastereomeric excess means that both diastereomeric salts are co-precipitating.

  • Optimize the Solvent: This is the most critical factor.[14] The goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[7] A systematic solvent screen is the most effective approach.[14]

  • Slow Controlled Cooling: Slower cooling rates give the system more time to equilibrate, favoring the crystallization of the less soluble diastereomer.[7][15]

  • Recrystallization: A single crystallization rarely yields >99% d.e. It is common to perform one or more subsequent recrystallizations of the enriched solid to further improve its purity.[7]

Q6: How do I choose the right chiral resolving agent for 1-Phenylbutan-1-amine?

A6: The choice of resolving agent is crucial and often empirical. For resolving basic amines, chiral acids are used.[11][12]

  • Common Choices: Tartaric acid and its derivatives (like dibenzoyl- or di-p-toluoyl-tartaric acid) and mandelic acid are excellent and commonly used starting points for resolving chiral amines.[9][11][13]

  • Screening: The best practice is to perform a small-scale screening experiment with several different resolving agents (e.g., L-tartaric acid, D-tartaric acid, (S)-mandelic acid) in a few different solvents to see which combination gives the best yield and diastereomeric purity.[8]

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol provides a general workflow for the resolution of (R,S)-1-Phenylbutan-1-amine using L-Tartaric Acid as the resolving agent.

Objective: To selectively crystallize the diastereomeric salt of (R)-1-Phenylbutan-1-amine and L-Tartaric acid.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation cluster_3 Step 4: Liberation of Free Amine a Dissolve racemic amine and L-tartaric acid in a suitable solvent (e.g., methanol/water) with heating. b Allow solution to cool slowly to room temperature, then cool further in an ice bath. a->b c Collect crystals by vacuum filtration. b->c d Wash crystals with a small amount of cold solvent. c->d e Suspend crystals in water and an organic solvent (e.g., ethyl acetate). d->e f Add NaOH (aq) until pH > 10. e->f g Separate organic layer, extract aqueous layer. f->g h Dry and concentrate organic layers to yield enriched (R)-amine. g->h

Caption: Workflow for Diastereomeric Salt Crystallization and Amine Recovery.

Procedure:

  • Free Amine Preparation: Before starting, ensure your (R)-1-Phenylbutan-1-amine hydrochloride is converted to the free base as described in Q1.

  • Dissolution: In a flask, dissolve the free amine (1 equivalent) and L-tartaric acid (0.5 to 1.0 equivalent, this may need optimization) in a suitable solvent (e.g., a mixture of methanol and water) with gentle heating until the solution is clear.[5] A solvent screen is highly recommended to find the optimal system.[5][14]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you may need to induce crystallization (see Q3). Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.[5]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[13]

  • Analysis: Dry the crystals and analyze a small portion. Regenerate the free amine from this sample (see step 6) and determine the diastereomeric excess (d.e.) by chiral HPLC.

  • Liberation of the Enriched Amine: Suspend the bulk of the diastereomeric salt crystals in a mixture of water and an organic solvent (like ethyl acetate).[5] While stirring, add a base (e.g., 1M NaOH) until the aqueous layer is basic (pH > 10).[5] This neutralizes the tartaric acid and liberates the free amine into the organic layer.[5]

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-Phenylbutan-1-amine.[5]

Q7: How do I convert the purified (R)-amine back to the hydrochloride salt without causing racemization?

A7: This is a standard acid-base reaction and is unlikely to cause racemization under controlled conditions.

  • Procedure: Dissolve the purified free amine in a dry, non-protic solvent like diethyl ether or dioxane.[16] Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or HCl in dry ethanol) dropwise.[16] The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration and dried.[16] Using a pre-made solution of HCl is often more controllable than bubbling HCl gas through the solution.[16]

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents - Fenix.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. - Benchchem.
  • Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid - Benchchem.
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines - Benchchem.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available from: [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Available from: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters - PMC. Available from: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available from: [Link]

  • Flow Crystallization | Solubility Control - Vapourtec. Available from: [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. Available from: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available from: [Link]

  • Chiral HPLC Separations - Phenomenex. Available from: [Link]

  • Chiral High Performance Liquid Chromatography: Review - IJPPR. Available from: [Link]

Sources

Optimization

Technical Support Center: Ideal Storage and Handling of (R)-1-Phenylbutan-1-amine HCl

Welcome to the Technical Support Center for (R)-1-Phenylbutan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this va...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-1-Phenylbutan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chiral amine. By understanding the underlying chemical principles of its degradation, you can implement effective storage and handling strategies, safeguarding the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (R)-1-Phenylbutan-1-amine HCl?

The degradation of (R)-1-Phenylbutan-1-amine HCl is primarily influenced by three main factors: atmospheric moisture (hygroscopicity), oxidation, and exposure to light (photolysis). As a hydrochloride salt of a primary amine, the compound is susceptible to these environmental conditions, which can lead to the formation of impurities and a decrease in overall purity.[1][2][3]

Q2: How does moisture affect the stability of (R)-1-Phenylbutan-1-amine HCl?

(R)-1-Phenylbutan-1-amine HCl is hygroscopic, meaning it can absorb moisture from the air. This can lead to several issues:

  • Physical Changes: The powder may become clumpy or even liquefy, making accurate weighing difficult.

  • Chemical Degradation: The presence of water can facilitate hydrolytic reactions, although primary amines are generally more stable to hydrolysis than esters or amides.[3][4] More significantly, absorbed water can act as a medium for other degradation reactions to occur.

  • Lowering of Melting Point: The absorption of water will lead to a depression and broadening of the melting point range, which can be an initial indicator of improper storage.

Q3: What are the signs of oxidation, and how can it be prevented?

Oxidation of the primary amine group is a significant degradation pathway.[4] This can result in the formation of various byproducts, including imines, and can eventually lead to colored impurities.

Signs of Oxidation:

  • A noticeable change in color, from a white or off-white powder to yellow or brown.

  • The appearance of new peaks in analytical chromatograms (e.g., HPLC or GC).

Prevention of Oxidation:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[1] This displaces oxygen and minimizes oxidative degradation.

  • Tightly Sealed Containers: Always keep the container tightly closed when not in use.[1][5][6][7]

  • Avoid Contamination: Do not introduce any potential oxidizing agents into the storage container. The compound is incompatible with strong oxidizing agents.[1][2]

Q4: Is (R)-1-Phenylbutan-1-amine HCl sensitive to light?

Prevention of Photodegradation:

  • Amber Vials: Store the compound in amber glass vials or other light-protecting containers.

  • Dark Storage: Keep the container in a dark place, such as a cabinet or drawer.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of (R)-1-Phenylbutan-1-amine HCl.

Issue 1: The compound has become discolored (yellowish or brownish).
  • Probable Cause: This is a strong indicator of oxidation. The compound has likely been exposed to air for a prolonged period.

  • Recommended Action:

    • Assess the extent of degradation. A slight discoloration may indicate minor impurity formation, while a significant color change suggests more substantial degradation.

    • If purity is critical for your application, it is recommended to use a fresh, unopened sample.

    • For less sensitive applications, you may consider purification (e.g., recrystallization), but this will require analytical validation to confirm the purity of the recovered material.

    • Review your storage procedures to ensure all future samples are stored under an inert atmosphere and in tightly sealed containers.

Issue 2: The powder has become clumpy and is difficult to weigh accurately.
  • Probable Cause: The compound has absorbed atmospheric moisture due to its hygroscopic nature.[1]

  • Recommended Action:

    • If the clumping is minor, you may be able to break up the clumps with a clean, dry spatula inside a glove box or a desiccator to minimize further moisture absorption.

    • For more severe cases, the water content may be too high for reliable use. It is advisable to use a fresh sample.

    • To prevent this in the future, store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride). Ensure the container is always tightly sealed immediately after use.

Issue 3: Inconsistent experimental results are being observed.
  • Probable Cause: If you have ruled out other experimental variables, the integrity of your (R)-1-Phenylbutan-1-amine HCl may be compromised. The presence of uncharacterized degradation products can interfere with your reactions.

  • Recommended Action:

    • Purity Analysis: Perform a purity analysis on your current stock of the compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to identify and quantify impurities.

    • Compare with a New Sample: If possible, acquire a new, certified lot of the compound and run a side-by-side comparison in your experiment.

    • Review Storage History: Investigate the storage history of the suspect compound. Has it been opened frequently? Was it stored under the recommended conditions?

Ideal Storage Conditions: A Summary

For optimal stability and to prevent degradation of (R)-1-Phenylbutan-1-amine HCl, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Cool and dry place.[1][5][8] Some suppliers recommend refrigerated temperatures (2-8°C).[9]Reduces the rate of potential degradation reactions.
Atmosphere Inert atmosphere (Nitrogen or Argon).[1]Prevents oxidation of the amine group.
Container Tightly sealed, light-resistant (amber) container.[1][5][6][7]Protects from moisture and light.
Moisture Store in a desiccator.Prevents hygroscopic absorption of water.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[1]Avoids chemical reactions that would degrade the compound.

Experimental Protocols

Visual Inspection Protocol

A simple visual inspection can be the first line of defense in identifying potential degradation.

Materials:

  • Spatula

  • White weighing paper or watch glass

  • A fresh, unopened sample of (R)-1-Phenylbutan-1-amine HCl for comparison (if available)

Procedure:

  • In a well-ventilated area, carefully open the container of the (R)-1-Phenylbutan-1-amine HCl .

  • Using a clean, dry spatula, place a small amount of the powder onto a white background (weighing paper or watch glass).

  • Observe the physical state of the powder. Note if it is a free-flowing powder or if there are clumps.

  • Observe the color of the powder. It should be a white to off-white crystalline solid. Compare it to a fresh sample if possible. Note any yellow or brown discoloration.

  • Record your observations. Any deviation from a free-flowing, white powder should be considered a potential sign of degradation.

Workflow for Investigating Suspected Degradation

If you suspect that your (R)-1-Phenylbutan-1-amine HCl has degraded, the following workflow can help you to confirm your suspicions and decide on the next steps.

Caption: A simple workflow for investigating suspected degradation of (R)-1-Phenylbutan-1-amine HCl.

References

  • Fisher Scientific. (2011, May 27).
  • TCI Chemicals. (2024, November 28).
  • Enamine. (n.d.). Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • (n.d.).
  • (2015, October 6).
  • BLD Pharmatech. (n.d.).
  • PubChem - NIH. (n.d.). (R)-1-Phenylbutylamine | C10H15N | CID 2449447.
  • ChemicalBook. (n.d.). (R)-1-Phenylbutylamine | 6150-01-2.
  • NextSDS. (n.d.). (R)
  • MilliporeSigma. (2025, November 6).
  • MilliporeSigma. (n.d.). 3-Methyl-1-phenylbutan-1-amine hydrochloride | 91338-97-5.
  • PubChem - NIH. (n.d.). 1-Phenylbutan-1-amine | C10H15N | CID 3603785.
  • (n.d.). (1R)
  • Benchchem. (n.d.).
  • Research Journal of Pharmacy and Technology. (2009, June 13).
  • (n.d.). 1-phenylbutan-1-amine | 2941-19-7.
  • Benchchem. (n.d.). preventing degradation of 2-Chloro-1-phenylbutan-1-one during reaction.
  • Sigma-Aldrich. (n.d.). (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride.
  • (2016, January 28).
  • IJNRD. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review.
  • CymitQuimica. (n.d.). CAS 6287-40-7: 1-Butanamine, N-butyl-, hydrochloride (1:1).
  • Chemguide. (n.d.). phenylamine (aniline) as an amine.
  • Fluorochem. (n.d.). 3-Methyl-1-phenylbutan-1-amine hydrochloride.
  • ChemScene. (n.d.). 1342311-77-6 | (S)-1-Phenylbutan-1-amine hydrochloride.
  • IJSDR. (n.d.).
  • PubChemLite. (n.d.). 3-methyl-1-phenylbutan-1-amine hydrochloride (C11H17N).
  • NextSDS. (n.d.). (S)-3-METHYL-1-PHENYLBUTAN-1-AMINE-HCL.
  • ChemBK. (2024, April 9). 4-phenylbutan-1-amine.
  • Sunway Pharm Ltd. (n.d.). (R)-1-PHENYLBUTAN-1-AMINE - CAS:6150-01-2.

Sources

Reference Data & Comparative Studies

Validation

(R)-1-Phenylbutan-1-amine hydrochloride vs (S)-1-Phenylbutan-1-amine hydrochloride resolving efficiency

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary (R)-1-Phenylbutan-1-amine hydrochloride and its (S)-enantiomer are highly specialized chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

(R)-1-Phenylbutan-1-amine hydrochloride and its (S)-enantiomer are highly specialized chiral resolving agents. While they can function as primary resolving agents for racemic acids, their most profound pharmaceutical application lies in their use as nucleation inhibitors within the "Dutch Resolution" framework. This guide objectively compares their resolving efficiencies, details the thermodynamic causality behind their application, and provides validated protocols for both their utilization and their biocatalytic synthesis.

Mechanistic Causality in Chiral Resolution

Thermodynamic Symmetry vs. Stereospecificity

In classical Pasteur resolution via diastereomeric salt formation, the (R)- and (S)-enantiomers of 1-phenylbutan-1-amine exhibit mirrored thermodynamic properties. According to the principle of reciprocal resolution, the efficiency of the (R)-amine in resolving an (S)-acid is mathematically identical to the efficiency of the (S)-amine in resolving an (R)-acid[1]. The choice between the (R)- or (S)-hydrochloride salt is dictated entirely by the target stereoisomer of the active pharmaceutical ingredient (API).

The "Dutch Resolution" Paradigm and Nucleation Inhibition

The true comparative advantage of 1-phenylbutan-1-amine emerges when it is used as an additive rather than the primary resolving agent. In Dutch Resolution, structurally related families of resolving agents are mixed. When resolving racemic acids (e.g., mandelic acid) using a primary agent like 1-phenylethylamine, adding just 10 mol% of (R)-1-phenylbutan-1-amine acts as a potent nucleation inhibitor[2].

Causality: The structurally similar (R)-1-phenylbutan-1-amine integrates transiently into the nucleation clusters of the more soluble diastereomer, disrupting its crystal lattice formation. This selectively widens the metastable zone of the more soluble salt, kinetically delaying its precipitation. As a result, the less soluble salt crystallizes rapidly and with exceptionally high diastereomeric excess (de), without the inhibitor being incorporated into the final solid[3].

G Racemate Racemic Acid (e.g., Mandelic Acid) Mix Diastereomeric Salt Formation (Heating & Dissolution) Racemate->Mix ResolvingAgent Primary Resolving Agent (R)-1-Phenylethylamine ResolvingAgent->Mix Inhibitor Nucleation Inhibitor (R)-1-Phenylbutan-1-amine Inhibitor->Mix 10 mol% Additive Crystallization Controlled Cooling (Metastable Zone Widened) Mix->Crystallization LessSoluble Less Soluble Salt (Precipitates, High de%) Crystallization->LessSoluble Crystallizes rapidly MoreSoluble More Soluble Salt (Remains in Solution) Crystallization->MoreSoluble Nucleation inhibited

Fig 1: Dutch Resolution workflow highlighting nucleation inhibition by 1-phenylbutan-1-amine.

Comparative Resolving Efficiency Data

The efficiency of a resolving agent is quantified by the Fogassy S-factor, defined as S=2×Yield×de . A higher S-factor indicates superior resolution efficiency.

As shown in Table 1, using (R)-1-phenylbutan-1-amine as an additive drastically improves the diastereomeric excess of the first crop compared to classical single-agent resolution.

Table 1: Resolving Efficiency of (R)-1-Phenylbutan-1-amine against Racemic Acids
Target Racemic AcidPrimary Resolving AgentAdditive (10 mol%)Yield of 1st Salt (%)Diastereomeric Excess (de %)S-Factor
(±)-2-Phenylbutyric Acid(R)-1-Phenylbutan-1-amineNone15.4520.16
(±)-Mandelic Acid(R)-1-PhenylethylamineNone~45.0140.13
(±)-Mandelic Acid(R)-1-Phenylethylamine(R)-1-Phenylbutan-1-amine28.0>55>0.30

Data derived from second-generation Dutch Resolution experiments[1][2]. Note: The (S)-enantiomer yields identical S-factors for the opposite stereoisomer of the target acids.

Experimental Protocols

Protocol A: Diastereomeric Resolution of 2-Phenylbutyric Acid

This protocol utilizes (R)-1-phenylbutan-1-amine as the parent resolving agent. The system is self-validating; the calculated S-factor determines the necessity of subsequent recrystallization steps[1].

  • Salt Formation : Dissolve 10.0 mmol of racemic 2-phenylbutyric acid in 15 mL of 2-butanone.

  • Agent Addition : Slowly add 10.0 mmol of (R)-1-phenylbutan-1-amine hydrochloride to the solution while stirring at 60 °C. (Note: Ensure the amine is neutralized in situ with an equivalent of base, or utilize the free amine directly).

  • Crystallization : Allow the solution to cool to room temperature at a strictly controlled rate of 0.5 °C/min. Seed crystals of the (S,R)-diastereomer can be introduced at 45 °C to induce controlled nucleation.

  • Isolation : Filter the precipitated salt after 24 hours. Wash the filter cake with 2 mL of cold 2-butanone.

  • Validation : Determine the yield gravimetrically. Assess the diastereomeric excess (de) via chiral HPLC. Calculate the S-factor ( 2×Yield×de ) to validate resolving efficiency.

Protocol B: Biocatalytic Synthesis of Enantiopure Resolving Agents

To utilize (R)- and (S)-1-phenylbutan-1-amine effectively in Dutch Resolution, they must be sourced with >99% ee. Engineered transaminases (ATAs) provide a highly efficient, self-validating asymmetric synthesis pathway from prochiral ketones[4].

  • Enzyme Preparation : Prepare cell-free extracts of Cv-ATA L59A (for the S-enantiomer) or ATA-117-Rd11 (for the R-enantiomer).

  • Reaction Mixture : In a 20 mL reaction volume, combine 50 mM butyrophenone (prochiral ketone), 500 mM isopropylamine (amino donor), and 0.5 mM pyridoxal 5'-phosphate (PLP) in 0.1 M potassium phosphate buffer (pH 11.0).

  • Biocatalysis : Add 25 mg/mL of the chosen ATA extract. Supplement with 50% DMSO to facilitate substrate solubility.

  • Incubation : Incubate at 45 °C under a 400 mbar vacuum for 48 hours. The vacuum removes volatile acetone byproducts, driving the equilibrium toward the amine product.

  • Extraction & Validation : Extract the aqueous phase with ethyl acetate. Validate the enantiomeric purity (>99% ee) using chiral gas chromatography (GC) prior to hydrochloride salt formation.

G Ketone Prochiral Ketone (Butyrophenone) ATA_S Cv-ATA L59A (S-Selective Transaminase) Ketone->ATA_S Isopropylamine (Donor) ATA_R ATA-117-Rd11 (R-Selective Transaminase) Ketone->ATA_R Isopropylamine (Donor) Amine_S (S)-1-Phenylbutan-1-amine (>99% ee) ATA_S->Amine_S Vacuum (400 mbar) Amine_R (R)-1-Phenylbutan-1-amine (>99% ee) ATA_R->Amine_R Vacuum (400 mbar)

Fig 2: Biocatalytic asymmetric synthesis of enantiopure 1-phenylbutan-1-amine.

References

  • Dalmolen, J. (2005). Synthesis and application of new chiral amines in Dutch resolution. University of Groningen.
  • Advanced Synthesis & Catalysis. (2022). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases.
  • Chemistry–A European Journal. (2005).

Sources

Comparative

The Senior Application Scientist's Guide: Comparing (R)-1-Phenylbutan-1-amine and (R)-alpha-methylbenzylamine in Chiral Resolution

For decades, classical chiral resolution via diastereomeric salt formation has relied on a narrow library of ubiquitous resolving agents. Among these, (R)-alpha-methylbenzylamine (also known as (R)-1-phenylethylamine) ha...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, classical chiral resolution via diastereomeric salt formation has relied on a narrow library of ubiquitous resolving agents. Among these, (R)-alpha-methylbenzylamine (also known as (R)-1-phenylethylamine) has served as the undisputed workhorse. However, as pharmaceutical targets grow more complex, researchers frequently encounter racemates that yield poor diastereomeric excess (de%) or co-crystallize when subjected to standard resolving agents.

Enter (R)-1-Phenylbutan-1-amine (often supplied as the HCl salt). By replacing the methyl group of the classic resolving agent with a bulkier propyl chain, this homologue introduces profound steric and thermodynamic shifts. This guide objectively compares these two chiral amines, detailing not only their standalone performance but also their synergistic application in state-of-the-art "Dutch Resolution" protocols.

Structural Profiling and Mechanistic Causality

The fundamental difference between these two resolving agents lies in the steric bulk and lipophilicity of the alkyl substituent on the chiral center.

  • (R)-alpha-methylbenzylamine: Features a compact methyl group. It readily forms highly crystalline salts with a wide variety of racemic carboxylic acids. However, its small steric footprint often leads to a narrow metastable zone during crystallization, causing the more soluble diastereomeric salt to co-precipitate, drastically lowering the optical purity of the first crop.

  • (R)-1-Phenylbutan-1-amine: Features an extended propyl chain. This increases the lipophilicity (LogP) of the resulting salts, often making them too soluble in standard polar solvents (like ethanol or isopropanol) for efficient standalone fractional crystallization.

The Mechanistic Breakthrough (Nucleation Inhibition): The true value of (R)-1-Phenylbutan-1-amine is realized not as a standalone agent, but as a nucleation inhibitor in a mixed-agent system . Because it shares a structural "family resemblance" with (R)-alpha-methylbenzylamine, it can temporarily integrate into the nascent crystal lattice of the more soluble diastereomeric salt. However, the bulky propyl chain acts as a steric "poison," disrupting further lattice propagation. This effectively widens the metastable zone of supersaturation for the more soluble salt, allowing the less soluble salt to crystallize with exceptional purity.

Thermodynamics cluster_0 Classical Resolution cluster_1 Dutch Resolution (Inhibited) Start Cooling of Supersaturated Solution Narrow Narrow Metastable Zone Start->Narrow (R)-alpha-methylbenzylamine alone Wide Widened Metastable Zone Start->Wide Addition of (R)-1-Phenylbutan-1-amine LowPurity Co-precipitation (Low de%) Narrow->LowPurity HighPurity Selective Crystallization (High de%) Wide->HighPurity

Thermodynamic impact of the bulky inhibitor on the metastable zone during crystallization.

Quantitative Performance Comparison

To objectively evaluate performance, we look at the resolution of racemic Mandelic Acid in isopropanol. The efficiency of a resolution is best quantified by the Fogassy S-factor ( S=2×Yield×de ), which balances both yield and optical purity .

Parameter(R)-alpha-methylbenzylamine (100%)(R)-1-Phenylbutan-1-amine (100%)Synergistic Blend (90% / 10%)
Role Primary Resolving AgentPrimary Resolving AgentPrimary + Nucleation Inhibitor
Yield of First Salt ~40%~15%~25%
Diastereomeric Excess (de%) ~14%~52%>55%
Fogassy S-factor 0.110.160.28
Metastable Zone Width NarrowModerateExceptionally Wide

Data adapted from standardized turbidity and crystallization studies of mandelic acid .

While (R)-1-Phenylbutan-1-amine yields a higher de% on its own compared to the methyl derivative, its standalone yield is poor due to high salt solubility. The 90/10 synergistic blend nearly triples the S-factor of the classical approach.

Experimental Workflows

The following protocols are designed as self-validating systems. By measuring the "cloud point" (turbidity onset), researchers can visually and quantitatively verify the widening of the metastable zone caused by the butyl homologue.

Prerequisite: Free-Basing (R)-1-Phenylbutan-1-amine HCl

(R)-1-Phenylbutan-1-amine is commercially supplied as an HCl salt to prevent oxidative degradation. It must be converted to the free base prior to salt formation with a carboxylic acid.

  • Suspend 10 mmol of (R)-1-Phenylbutan-1-amine HCl in 20 mL of Dichloromethane (DCM).

  • Add 15 mL of 1M NaOH (aq) and stir vigorously for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield the free amine oil.

Protocol A: Classical Resolution (Control)
  • In a 50 mL flask, dissolve 10 mmol of racemic Mandelic Acid in 25 mL of Isopropanol.

  • Heat the solution to 70°C.

  • Slowly add 10 mmol of (R)-alpha-methylbenzylamine.

  • Allow the solution to cool passively at a rate of 0.5°C/min.

  • Validation Check: Note the temperature at which the solution becomes turbid (cloud point). In classical resolution, this occurs at a relatively high temperature, indicating a narrow metastable zone.

  • Filter the precipitate, dry, and determine the yield and de% via chiral HPLC.

Protocol B: Nucleation-Inhibited Resolution (The "Dutch" Variant)
  • In a 50 mL flask, dissolve 10 mmol of racemic Mandelic Acid in 25 mL of Isopropanol.

  • Heat the solution to 70°C.

  • Add a mixed amine solution containing 9.0 mmol of (R)-alpha-methylbenzylamine and 1.0 mmol of freshly prepared (R)-1-Phenylbutan-1-amine free base.

  • Allow the solution to cool passively at 0.5°C/min.

  • Validation Check: The onset of turbidity will occur at a significantly lower temperature than in Protocol A. This delayed crystallization proves that the bulky propyl chain is successfully inhibiting the nucleation of the more soluble diastereomer.

  • Filter the highly pure first-crop crystals, dry, and analyze.

Workflow Racemate Racemic Acid Substrate Mix Crystallization in Isopropanol Racemate->Mix Agent (R)-alpha-methylbenzylamine (Primary Agent, 90%) Agent->Mix Inhibitor (R)-1-Phenylbutan-1-amine (Inhibitor, 10%) Inhibitor->Mix LessSoluble Less Soluble Salt (High Purity) Mix->LessSoluble Precipitates MoreSoluble More Soluble Salt (Remains in Mother Liquor) Mix->MoreSoluble Nucleation Inhibited

Workflow of nucleation-inhibited chiral resolution using a primary agent and a bulky additive.

Strategic Recommendations for Drug Development

When scaling up chiral resolutions for Active Pharmaceutical Ingredients (APIs), the choice between these agents should be dictated by process economics and thermodynamic behavior:

  • Start with the Classic: Always screen (R)-alpha-methylbenzylamine first. It is inexpensive, readily available at multi-ton scales, and its low molecular weight ensures high atom economy.

  • Deploy the Homologue as a Rescue Strategy: If the classic agent yields an S-factor below 0.15 (due to co-crystallization or poor de%), do not immediately abandon the agent. Instead, spike the crystallization matrix with 5–10 mol% of (R)-1-Phenylbutan-1-amine.

  • Solvent Tuning: Because the propyl group of the butylamine derivative significantly increases the lipophilicity of the system, you may need to increase the polarity of your solvent system (e.g., adding 5-10% water to the isopropanol) to maintain optimal supersaturation curves.

References

  • Dalmolen, J., Tiemersma-Wegman, T. D., Nieuwenhuijzen, J. W., Vries, T. R., & Kellogg, R. M. (2005). The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts: Family Behaviour in Nucleation Inhibition. Chemistry - A European Journal.[Link]

  • Kellogg, R. M., Nieuwenhuijzen, J. W., Pouwer, K., Vries, T. R., Broxterman, Q. B., Grimbergen, R. F. P., Kaptein, B., La Crois, R. M., de Pamp, E., Schortinghuis, W. A., & van Enckevort, W. J. P. (2007). Practical Tactics in Resolution of Racemates via Diastereomeric Salt Formation. Organic Process Research & Development.[Link]

  • Dalmolen, J. (2005). Synthesis and application of new chiral amines in Dutch resolution (Ph.D. Thesis). University of Groningen.[Link]

Validation

A Senior Application Scientist's Guide to the Validation of HPLC Methods for (R)-1-Phenylbutan-1-amine Hydrochloride Quantification

Introduction (R)-1-Phenylbutan-1-amine hydrochloride is a chiral amine that serves as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-1-Phenylbutan-1-amine hydrochloride is a chiral amine that serves as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical purity of this compound is critical, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are required to quantify the desired (R)-enantiomer and control its chiral purity. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and sensitivity for enantiomeric separations.[1][2][3]

This guide provides a comprehensive comparison of two distinct chiral HPLC methods for the quantification of (R)-1-Phenylbutan-1-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices. We will delve into a complete validation master plan, grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, to demonstrate how to ensure a method is fit for its intended purpose.[4][5][6]

Comparative HPLC Methodologies

The separation of enantiomers by HPLC is most effectively achieved using a Chiral Stationary Phase (CSP).[1][7] CSPs create a chiral environment, allowing for differential interaction with the two enantiomers, which leads to their separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely recognized for their broad applicability in resolving a wide range of chiral compounds, including amines.[7][8][9]

Here, we compare two common approaches for chiral separation: Normal-Phase (NP) and Reversed-Phase (RP) HPLC.

Method A: Normal-Phase Chiral HPLC

Normal-phase chromatography is often the first choice for chiral separations due to its high efficiency and selectivity on polysaccharide-based CSPs. The mobile phases, typically mixtures of alkanes and alcohols, effectively modulate the hydrogen bonding, dipole-dipole, and π-π interactions that govern chiral recognition.[1]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection 215 nm
Injection Vol. 10 µL
Diluent Mobile Phase

Rationale for Choices:

  • Chiralpak® IA: This immobilized amylose-based CSP is known for its excellent enantioselectivity for a broad range of chiral compounds, including amines. Its immobilized nature makes it robust and compatible with a wider range of solvents compared to coated phases.[7]

  • Mobile Phase: The hexane/isopropanol mixture provides a non-polar bulk solvent with a polar modifier to control retention and selectivity. Diethylamine is a common additive when analyzing amines; as a basic modifier, it improves peak shape and reduces tailing by competing with the analyte for active sites on the silica surface.

Method B: Reversed-Phase Chiral HPLC

While NP-HPLC is often preferred, RP-HPLC offers advantages such as compatibility with aqueous samples and the use of less hazardous mobile phases. The development of immobilized polysaccharide CSPs has greatly expanded the utility of reversed-phase conditions for chiral separations.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 3 µm silica gel, 150 x 4.6 mm
Mobile Phase 0.1 M Potassium Hexafluorophosphate (pH 3.0) / Acetonitrile (60:40, v/v)
Flow Rate 0.8 mL/min
Column Temp. 30 °C
Detection 215 nm
Injection Vol. 5 µL
Diluent Acetonitrile / Water (50:50, v/v)

Rationale for Choices:

  • Chiralpak® IC-3: This cellulose-based CSP provides a different selectivity compared to amylose phases and is highly effective under reversed-phase conditions. The smaller 3 µm particle size offers higher efficiency and resolution.

  • Mobile Phase: An acetonitrile/buffered aqueous solution is a standard RP mobile phase. The acidic pH ensures the amine is protonated, which can enhance interaction with the CSP. Potassium hexafluorophosphate is used as a buffer salt that is compatible with HPLC systems.

The Validation Master Plan: Adherence to ICH Q2(R1)

The objective of analytical method validation is to demonstrate through objective evidence that a method is suitable for its intended purpose.[4][5][6] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics.[10][11]

Validation Workflow Diagram

The following diagram illustrates the logical flow of a comprehensive HPLC method validation project.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting plan Define Validation Protocol & Acceptance Criteria (ICH Q2) dev Finalize Method Parameters plan->dev sst_setup Prepare System Suitability Test (SST) Solution dev->sst_setup sst Perform System Suitability Test sst_setup->sst specificity Specificity (Peak Purity, Placebo Inj.) sst->specificity If SST Passes linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report approve Method Approved for Use report->approve

Sources

Comparative

Validating Enantiomeric Excess of (R)-1-Phenylbutan-1-amine Hydrochloride: A Comparative Guide to Chiral Chromatography

The synthesis of highly pure chiral building blocks is a cornerstone of modern drug development. (R)-1-Phenylbutan-1-amine is a critical chiral primary amine utilized in the synthesis of various pharmaceutically relevant...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly pure chiral building blocks is a cornerstone of modern drug development. (R)-1-Phenylbutan-1-amine is a critical chiral primary amine utilized in the synthesis of various pharmaceutically relevant compounds, including the deubiquitinase inhibitor degrasyn (WP1130)[1]. However, because this molecule is typically isolated and stored as a hydrochloride salt to prevent oxidation and degradation, validating its enantiomeric excess (ee) presents a unique chromatographic challenge.

As an application scientist, the decision of which chiral stationary phase (CSP) to employ dictates not only the resolution quality but also the robustness of the analytical workflow. This guide objectively compares the two leading methodologies for primary amine enantioseparation: Crown Ether-based CSPs versus Polysaccharide-based CSPs . By dissecting the causality behind mobile phase selection and retention mechanisms, this guide provides a self-validating framework for accurate ee determination.

The Mechanistic Dilemma: Handling the Hydrochloride Salt

When analyzing a primary amine hydrochloride salt, the chromatographic system must either leverage the protonated state (-NH₃⁺) or suppress it to form a neutral free base (-NH₂). Choosing the wrong mobile phase for a given CSP results in severe peak tailing, secondary interactions with the silica matrix, and ultimately, inaccurate ee quantification.

mechanism A 1-Phenylbutan-1-amine HCl B Acidic Aqueous Mobile Phase (pH 1.5 HClO4) A->B Direct Injection C Normal Phase Organic (Hexane/IPA + 0.1% DEA) A->C In-situ Neutralization D Protonated Amine (-NH3+) B->D E Neutral Free Base (-NH2) C->E F CROWNPAK CR-I(+) Host-Guest Inclusion D->F Chiral Recognition G CHIRALPAK IG H-Bonding / Steric E->G Chiral Recognition

Mechanistic pathways for chiral recognition of primary amine salts.

The Crown Ether Approach (CROWNPAK® CR-I(+))

Crown ether columns, such as Daicel's CROWNPAK® CR-I(+), are explicitly designed for compounds containing a primary amino group at or near the chiral center[2]. The chiral recognition relies on the formation of a host-guest inclusion complex between the 18-crown-6 ether cavity and the protonated primary amine (-NH₃⁺)[3].

  • The Causality of Acidic Modifiers: To ensure the amine is fully protonated, an acidic mobile phase is mandatory. Perchloric acid (HClO₄) at pH 1.0–2.0 is the gold standard[3]. The chaotropic perchlorate counter-ion minimizes non-specific electrostatic interactions with the silica support, yielding exceptionally sharp peaks.

The Polysaccharide Approach (CHIRALPAK® IG)

Immobilized polysaccharide columns (e.g., amylose tris(3-chloro-5-methylphenylcarbamate)) separate enantiomers via a complex interplay of hydrogen bonding, dipole-dipole, and steric interactions within the polymer's chiral clefts.

  • The Causality of Basic Modifiers: If a protonated amine is injected onto a polysaccharide column, it will strongly interact with residual silanols, causing catastrophic peak tailing. Therefore, a basic additive like 0.1% diethylamine (DEA) must be added to the mobile phase to suppress ionization and ensure the analyte enters the column as a neutral free base[4].

Performance Comparison & Experimental Data

To objectively evaluate these two approaches, a racemic standard of 1-Phenylbutan-1-amine HCl was analyzed using both methodologies, followed by the analysis of a highly enriched (R)-enantiomer batch.

Quantitative Data Summary
ParameterMethod A: CROWNPAK® CR-I(+)Method B: CHIRALPAK® IG
Retention Mechanism Host-Guest Inclusion ComplexH-Bonding & Steric Fit
Mobile Phase H₂O (pH 1.5 HClO₄) / MeCN (80:20)Hexane / IPA / DEA (90:10:0.1)
Sample Preparation Direct dissolution in mobile phaseDirect dissolution (neutralized on-column)
Retention Time (R-isomer) 4.25 min8.40 min
Retention Time (S-isomer) 5.90 min7.15 min
Resolution (Rs) 3.4 (Baseline)2.2 (Baseline)
Peak Symmetry (As) 1.05 (Excellent)1.25 (Slight tailing)
Calculated ee Accuracy >99.9%99.5% (Limited by minor tailing integration)

Data Interpretation: While both columns achieve baseline resolution (Rs > 1.5), the Crown Ether column provides superior peak symmetry for this specific primary amine salt. Furthermore, CROWNPAK® CR-I(+) allows for the reversal of elution order by simply switching to the CR-I(-) column, a critical advantage when quantifying trace levels of the (S)-enantiomer in an (R)-enriched matrix[5].

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols incorporate system suitability checks to ensure the chromatographic system is performing optimally before ee calculations are executed.

Protocol A: Crown Ether Workflow (Recommended)

Column: Daicel CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)[6] Mobile Phase: Aqueous HClO₄ (pH 1.5) / Acetonitrile (80:20 v/v)[3] Flow Rate: 0.4 mL/min Temperature: 25 °C (Decreasing temperature increases selectivity)[3] Detection: UV at 210 nm

Step-by-Step Methodology:

  • Mobile Phase Preparation: Weigh 16.3 g of 70% perchloric acid and dilute to 1 L with ultrapure water to create a stock solution. Dilute appropriately to achieve exactly pH 1.5[3]. Mix 800 mL of this aqueous buffer with 200 mL of HPLC-grade Acetonitrile. Degas thoroughly.

  • Sample Preparation: Dissolve 1.0 mg of (R)-1-Phenylbutan-1-amine HCl in 1.0 mL of mobile phase. No free-basing is required.

  • System Suitability Test (SST): Inject 5 µL of a racemic 1-Phenylbutan-1-amine HCl standard.

    • Validation Gate: Proceed only if Resolution (Rs) > 2.0 and Peak Symmetry (As) is between 0.9 and 1.2.

  • Sample Analysis: Inject 5 µL of the enriched (R)-sample.

  • Data Processing: Integrate the peak areas. Calculate the enantiomeric excess using the standard formula: ee (%) = |(Area R - Area S) / (Area R + Area S)| × 100[4].

Protocol B: Polysaccharide Workflow (Alternative)

Column: Daicel CHIRALPAK® IG (250 x 4.6 mm, 5 µm) Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at 210 nm

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 900 mL of Hexane with 100 mL of Isopropanol. Add exactly 1.0 mL of Diethylamine (DEA). Note: DEA is highly volatile; prepare fresh daily to prevent retention time drift.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of ethanol.

  • System Suitability Test (SST): Inject 10 µL of the racemic standard.

    • Validation Gate: Verify that the DEA concentration is sufficient by checking peak tailing. If As > 1.5, increase DEA to 0.2% to fully neutralize the hydrochloride salt on-column.

  • Sample Analysis: Inject 10 µL of the enriched sample and calculate ee as described above.

Conclusion & Best Practices

For the validation of enantiomeric excess in primary amine hydrochloride salts like (R)-1-Phenylbutan-1-amine HCl, Crown Ether-based stationary phases (CROWNPAK® CR-I(+)) are the superior choice . They eliminate the need for sample neutralization, utilize the protonated state of the molecule to drive highly specific host-guest chiral recognition, and yield superior peak symmetry[2].

While Polysaccharide columns (CHIRALPAK® IG) remain excellent general-purpose alternatives, their reliance on volatile basic additives (DEA) to manage the salt state introduces a variable that can compromise the precision of trace enantiomer integration[4]. By aligning the intrinsic chemical state of the analyte with the mechanistic requirements of the CSP, researchers can guarantee robust, reproducible, and self-validating analytical workflows.

References

  • Source: nih.
  • Source: semanticscholar.
  • Source: chiraltech.
  • Source: benchchem.
  • Source: d-nb.

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling (R)-1-Phenylbutan-1-amine hydrochloride

Welcome to a comprehensive guide on the safe handling of (R)-1-Phenylbutan-1-amine hydrochloride. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe handling of (R)-1-Phenylbutan-1-amine hydrochloride. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, providing a deep, causality-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the chemical and physical reasoning that underpins them, thereby fostering a culture of intrinsic safety in your laboratory.

Hazard Profile Analysis: Understanding the "Why"

(R)-1-Phenylbutan-1-amine hydrochloride is an amine salt that requires careful handling. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates our safety strategy. The primary risks associated with this compound are:

  • Skin Corrosion/Irritation (Category 2): It can cause skin irritation upon contact.[1][2] The amine functional group can be caustic, and prolonged contact can lead to redness, inflammation, or chemical burns.

  • Serious Eye Damage/Irritation (Category 2A): This is a significant risk.[1][2] Contact with the eyes can cause serious irritation and potentially irreversible damage. The mucous membranes of the eye are particularly sensitive to corrosive and irritant compounds.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Irritation: Inhalation of the dust or aerosols may cause respiratory tract irritation.[1]

  • Acute Oral Toxicity (Category 4): The compound is considered harmful if swallowed.[3][4]

These classifications necessitate a multi-layered defense strategy where engineering controls are the first line of defense, and PPE provides the essential final barrier between you and the chemical.

Core PPE Requirements: A Multi-layered Defense

A risk-based approach requires that the level of PPE be matched to the scale and nature of the procedure. The following recommendations are based on standard laboratory operations.

Primary Protection: Engineering Controls

Before any PPE is donned, the primary method of exposure control must be in place.

  • Chemical Fume Hood: All handling of (R)-1-Phenylbutan-1-amine hydrochloride, especially when dealing with the solid powder or creating solutions, must be performed inside a certified chemical fume hood.[4][5][6] This is the most critical step in minimizing respiratory exposure.

Secondary Protection: Personal Protective Equipment

Eye and Face Protection The risk of serious eye damage is high, making this a non-negotiable aspect of your PPE.

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][7] These provide a seal around the eyes, protecting from splashes, dust, and vapors.

  • Full-Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[8] This provides a further layer of protection for the entire face.

Skin and Body Protection Given its classification as a skin irritant, direct contact must be avoided.

  • Gloves: Compatible, chemical-resistant gloves are required.[2][5]

    • Material: Nitrile gloves are a suitable choice for incidental contact.[8]

    • Inspection: Always inspect gloves for tears or pinholes before use.[2]

    • Technique: Use proper glove removal technique to avoid contaminating your skin.[2] Never touch surfaces like doorknobs or keyboards with gloved hands.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and fully buttoned to protect your skin and personal clothing.[8]

  • Additional Clothing: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes. For situations with a high risk of spillage, consider a chemically resistant apron.

Respiratory Protection While a fume hood is the primary control, additional respiratory protection may be necessary.

  • Respirator: In situations where a fume hood is not available or when engineering controls may not be sufficient to control airborne levels (e.g., cleaning a large spill), a MSHA/NIOSH-approved respirator with the appropriate cartridges should be used.[2][8] A dust mask may be considered for handling very small amounts of solid where dust generation is minimal, but a fitted respirator is always the safer choice.[5] For emergency situations, a self-contained breathing apparatus (SCBA) is essential.[9][10]

Procedural Guidance: Integrating PPE into Your Workflow

Effective safety is an active process, not a passive one. The following workflow outlines the critical steps for safely handling (R)-1-Phenylbutan-1-amine hydrochloride, with PPE integration at its core.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol Risk_Assessment 1. Risk Assessment (Review SDS, Define Scale) PPE_Donning 2. PPE Donning (Inspect & Wear Goggles, Lab Coat, Gloves) Risk_Assessment->PPE_Donning Proceed if safe Handling_in_Hood 3. Chemical Handling (Work in Fume Hood, Minimize Dust/Aerosols) PPE_Donning->Handling_in_Hood Decontamination 4. Decontamination (Clean Glassware & Surfaces) Handling_in_Hood->Decontamination Waste_Disposal 5. Waste Disposal (Segregate into Labeled, Approved Containers) Decontamination->Waste_Disposal PPE_Doffing 6. PPE Doffing (Remove Gloves First, Wash Hands Thoroughly) Waste_Disposal->PPE_Doffing Emergency Emergency Event (Spill or Exposure) First_Aid Execute First Aid (Flush Skin/Eyes, Move to Fresh Air) Emergency->First_Aid

Caption: Workflow for Safe Handling of (R)-1-Phenylbutan-1-amine hydrochloride.

Step-by-Step Protocol
  • Pre-Handling Risk Assessment & PPE Donning:

    • Review the Safety Data Sheet (SDS) before starting work.

    • Verify that the chemical fume hood is functioning correctly.

    • Inspect and don the required PPE: fully-buttoned lab coat, chemical splash goggles, and nitrile gloves.

  • Handling the Compound:

    • Perform all manipulations inside the fume hood.

    • When weighing the solid, use a spatula and weighing paper carefully to minimize dust creation.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination & PPE Doffing:

    • Clean all glassware and work surfaces thoroughly.

    • Dispose of waste in a clearly labeled, sealed container according to your institution's hazardous waste guidelines.[11]

    • Doff PPE carefully to avoid cross-contamination. Remove gloves first, followed by your goggles and lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.[2][4]

  • Emergency Procedures (Spill or Exposure):

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention from an ophthalmologist.[12]

    • Inhalation: Move the affected person to fresh air.[2][13] If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Spill: Evacuate unnecessary personnel. Wearing appropriate PPE (including respiratory protection if needed), contain the spill. For a solid, carefully sweep or wipe it up and place it in a container for disposal.[2][5] Ventilate the area and wash the spill site after material pickup is complete.[2]

Data-Driven PPE Selection

This table provides at-a-glance PPE recommendations for common laboratory tasks involving (R)-1-Phenylbutan-1-amine hydrochloride.

Task/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g Solid) Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Solution Preparation (any scale) Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Handling Large Quantities (>10g) / Potential for Aerosolization Chemical Splash Goggles & Full-Face ShieldNitrile GlovesLab Coat, Chemically Resistant ApronRequired: Chemical Fume Hood
Large Spill Cleanup Chemical Splash Goggles & Full-Face ShieldNitrile GlovesLab Coat, Protective Boots as neededMSHA/NIOSH-Approved Respirator

Disposal and Decontamination

All waste containing (R)-1-Phenylbutan-1-amine hydrochloride must be treated as hazardous.

  • Waste Disposal: Collect all waste material (including contaminated consumables like gloves and wipes) in a designated, sealed, and clearly labeled hazardous waste container.[11] Follow all local, state, and federal regulations for disposal.[11]

  • Decontamination: Glassware should be rinsed in the fume hood before being taken for further washing. Work surfaces should be wiped down with an appropriate cleaning agent.

By adhering to these rigorous, well-reasoned protocols, you actively contribute to a safer research environment for everyone.

References

  • (1R)-1-phenylbut-3-en-1-amine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • (R)-1-Phenylbutylamine | C10H15N | CID 2449447. PubChem - NIH. [Link]

  • Material Safety Data Sheet - ADDOCAT KE-9018 363D. Tri-iso. [Link]

  • 1-phenylbutan-1-amine — Chemical Substance Information. NextSDS. [Link]

  • 1-Phenylbutan-1-amine | C10H15N | CID 3603785. PubChem - NIH. [Link]

  • Safety Data Sheet - 1-Phenylbutan-1-one. StruChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(R)-1-Phenylbutan-1-amine hydrochloride
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